molecular formula C8H7BrN2 B1270902 6-Bromo-4-methyl-1H-benzo[d]imidazole CAS No. 255064-10-9

6-Bromo-4-methyl-1H-benzo[d]imidazole

Cat. No.: B1270902
CAS No.: 255064-10-9
M. Wt: 211.06 g/mol
InChI Key: WPTOSLNWOXGYRI-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-4-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTOSLNWOXGYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363958
Record name 6-Bromo-4-methyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255064-10-9
Record name 6-Bromo-4-methyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-bromo-4-methyl-1H-benzo[d]imidazole, a valuable building block in medicinal chemistry and drug development. This document outlines a validated synthetic protocol, presents key quantitative data, and offers visual representations of the synthetic pathway to support researchers in their endeavors.

Overview and Synthetic Strategy

This compound (CAS No: 255064-10-9) is a substituted benzimidazole derivative. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The strategic placement of the bromo and methyl groups on the benzene ring provides opportunities for further functionalization, making it a key intermediate in the synthesis of more complex molecules.

The most direct and efficient synthesis of this compound involves the cyclocondensation of a substituted o-phenylenediamine with a one-carbon source. Specifically, the reaction of 5-bromo-3-methyl-benzene-1,2-diamine with formic acid provides the target compound in high yield. This method, known as the Phillips benzimidazole synthesis, is a robust and widely used transformation in heterocyclic chemistry.

Physicochemical and Quantitative Data

The following table summarizes the available physicochemical properties for this compound and its key starting material. Data for closely related analogues are also provided for comparative purposes.

Compound NameStarting Material/ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Purity (%)Reference
5-bromo-3-methyl-benzene-1,2-diamineStarting MaterialC₇H₉BrN₂201.0663--[1]
This compound Product C₈H₇BrN₂ 211.06 Not Reported 97 >97 [2][3]
6-Bromo-1H-benzo[d]imidazoleAnalogueC₇H₅BrN₂197.03130-134--[3]
2-Methyl-1H-benzimidazoleAnalogueC₈H₈N₂132.16175-177--[3]

Experimental Protocol

The following experimental protocol is adapted from a cited procedure for the synthesis of this compound.[2]

Reaction:

  • Reactants: 5-bromo-3-methyl-benzene-1,2-diamine (1.0 eq.), Formic Acid (excess)

  • Product: this compound

Procedure:

  • A solution of 5-bromo-3-methyl-benzene-1,2-diamine (3 g, 14.92 mmol) in formic acid (75 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature for 16 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The excess formic acid is removed under reduced pressure (concentrated under vacuum), yielding a brown oil.

  • The residue is taken up in ethyl acetate (EtOAc) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

  • The solvent is evaporated under vacuum to yield the crude product.

  • The resulting pale yellow solid is the desired this compound (3.07 g, 97% yield).[2]

Purification:

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel if necessary.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the single-step synthesis of this compound.

SynthesisWorkflow reagent 5-bromo-3-methyl- benzene-1,2-diamine product 6-bromo-4-methyl- 1H-benzo[d]imidazole reagent->product   Formic Acid   Reflux, 16h   (97% Yield) LogicalWorkflow cluster_reaction Reaction cluster_workup Workup & Purification start Start with 5-bromo-3-methyl-benzene-1,2-diamine react Cyclocondensation with Formic Acid at Reflux start->react concentrate Concentrate under Vacuum react->concentrate extract Extract with EtOAc concentrate->extract neutralize Neutralize with NaHCO3 extract->neutralize dry Dry over MgSO4 neutralize->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Recrystallization/ Chromatography) evaporate->purify end 6-bromo-4-methyl- 1H-benzo[d]imidazole purify->end Final Product

References

An In-depth Technical Guide on the Physicochemical Properties of 6-bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthetic pathway, and a general characterization workflow for the heterocyclic compound 6-bromo-4-methyl-1H-benzo[d]imidazole. Due to the limited availability of specific experimental data for this particular molecule, this guide also incorporates data from structurally related compounds to provide a predictive framework for its behavior.

Core Physicochemical Properties

This compound, with the CAS number 255064-10-9, is a substituted benzimidazole.[1] The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, known for its diverse biological activities.[2]

Table 1: General and Physicochemical Properties of this compound and Related Analogues

PropertyThis compound6-bromo-1H-benzo[d]imidazole (Analogue)2-methyl-1H-benzo[d]imidazole (Analogue)
Molecular Formula C₈H₇BrN₂C₇H₅BrN₂C₈H₈N₂
Molecular Weight 211.06 g/mol [1]197.03 g/mol [3]132.16 g/mol [3]
Physical Form Solid[1]SolidCrystalline Powder[3]
Melting Point Data not available130-134 °C[3]175-177 °C[3]
Boiling Point Data not availableData not availableData not available
pKa Data not availableData not availableData not available
LogP Data not availableData not availableData not available
Purity 97%[1]--

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for benzimidazole synthesis, which typically involve the condensation of an o-phenylenediamine with a one-carbon source.[3]

Step 1: Synthesis of the Benzimidazole Core

The initial step would involve the condensation of 3-bromo-5-methylbenzene-1,2-diamine with an appropriate one-carbon synthon, such as formic acid.

  • Materials: 3-bromo-5-methylbenzene-1,2-diamine, formic acid, and a suitable solvent (e.g., 4M HCl or polyphosphoric acid).[4]

  • Procedure:

    • A mixture of 3-bromo-5-methylbenzene-1,2-diamine (1 equivalent) and formic acid (1.1 equivalents) is prepared in the chosen solvent.[4]

    • The reaction mixture is heated to reflux for 2-12 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[4]

    • Upon completion, the mixture is cooled to room temperature and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.[4]

    • The precipitate is collected by filtration, washed with water, and dried.[4]

Step 2: Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure compound.[3]

General Characterization Workflow

The structural confirmation of the synthesized this compound would be achieved through a standard battery of spectroscopic and analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.[5]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H and C=N stretching vibrations of the imidazole ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[6]

Visualizations

The following diagrams illustrate the proposed experimental workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 3-bromo-5-methylbenzene-1,2-diamine + Formic Acid Reaction Condensation Reaction (Reflux, 2-12h) Reactants->Reaction Heat Workup Neutralization & Precipitation Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Proposed synthesis workflow for this compound.

Characterization_Workflow cluster_analysis Structural Characterization Start Pure Synthesized Compound TLC TLC Analysis (Purity Check) Start->TLC IR IR Spectroscopy (Functional Groups) Start->IR NMR NMR Spectroscopy (¹H & ¹³C, Structure) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS Final_Data Verified Physicochemical Data TLC->Final_Data IR->Final_Data NMR->Final_Data MS->Final_Data

General characterization workflow for this compound.

Biological Activity Context

While specific biological activities and signaling pathway involvement for this compound are not detailed in the current literature, the benzimidazole scaffold is a well-established pharmacophore. Derivatives of benzimidazole have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2] The introduction of the bromo and methyl substituents on the benzene ring is expected to modulate these biological properties by altering the electronic and steric characteristics of the molecule, potentially leading to novel therapeutic applications. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

References

Technical Guide: 6-bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 255064-10-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-4-methyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular molecule in peer-reviewed literature, this document combines available data with predictive information based on structurally related benzimidazole derivatives to offer a robust resource for researchers.

Physicochemical Properties

This compound belongs to the benzimidazole class of compounds, which are characterized by a fused benzene and imidazole ring system. The introduction of a bromine atom and a methyl group to the benzimidazole core influences its steric and electronic properties, which in turn can modulate its biological activity.

Table 1: Physicochemical Data of this compound and Related Analogues

PropertyThis compound6-bromo-1H-benzo[d]imidazole2-methyl-1H-benzimidazole
CAS Number 255064-10-94887-88-1[1]615-15-6
Molecular Formula C₈H₇BrN₂C₇H₅BrN₂[1]C₈H₈N₂
Molecular Weight 211.06 g/mol 197.03 g/mol [1]132.16 g/mol
Appearance SolidOff-white solidWhite to beige crystalline powder
Purity ≥97%≥97%≥98%
Melting Point (°C) Data not available130-134175-177
Solubility Data not availableSoluble in polar solvents[2]Soluble in ethanol, methanol

Synthesis and Experimental Protocols

Proposed Two-Step Synthesis Protocol

This protocol is adapted from established methods for the synthesis of similar benzimidazole derivatives.[3][4]

Step 1: Synthesis of 4-methyl-1H-benzo[d]imidazole (Intermediate)

This initial step involves the condensation of 3,4-diaminotoluene (4-methyl-1,2-phenylenediamine) with formic acid to form the benzimidazole core.

  • Materials:

    • 3,4-diaminotoluene

    • Formic acid

    • Sodium bicarbonate solution (saturated)

    • Ice-cold water

  • Procedure:

    • In a round-bottom flask, dissolve 3,4-diaminotoluene (1.0 equivalent) in formic acid (10 volumes).

    • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached, leading to the precipitation of the product.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-1H-benzo[d]imidazole.

Step 2: Bromination of 4-methyl-1H-benzo[d]imidazole

The intermediate is then subjected to electrophilic bromination to introduce the bromine atom at the 6-position.

  • Materials:

    • 4-methyl-1H-benzo[d]imidazole (from Step 1)

    • Bromine or N-Bromosuccinimide (NBS)

    • Acetic acid or a suitable chlorinated solvent (e.g., dichloromethane)

    • Sodium thiosulfate solution (saturated)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend 4-methyl-1H-benzo[d]imidazole (1.0 equivalent) in a suitable solvent such as acetic acid.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

G cluster_0 Step 1: Benzimidazole Core Synthesis cluster_1 Step 2: Electrophilic Bromination 3_4_diaminotoluene 3,4-Diaminotoluene reflux Reflux (100-110°C, 2-4h) 3_4_diaminotoluene->reflux formic_acid Formic Acid formic_acid->reflux neutralization1 Neutralization (NaHCO3) reflux->neutralization1 intermediate 4-methyl-1H-benzo[d]imidazole neutralization1->intermediate bromination Bromination (0-5°C to RT, 1-3h) intermediate->bromination brominating_agent Bromine / NBS brominating_agent->bromination workup Work-up & Purification bromination->workup final_product This compound workup->final_product

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented, the benzimidazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. Benzimidazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[5][6][7] The presence of the bromine atom can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacological properties.

Given its structural motifs, this compound could be investigated for, but not limited to, the following activities:

  • Anticancer: Many benzimidazole derivatives exert their anticancer effects through mechanisms such as inhibition of kinases, topoisomerases, or disruption of microtubule formation.

  • Antimicrobial: The benzimidazole core is present in several antimicrobial agents that target essential enzymes or cellular processes in bacteria and fungi.

  • Kinase Inhibition: As seen in structurally related compounds like Abemaciclib, substituted benzimidazoles can act as potent kinase inhibitors, making them relevant for cancer therapy.[8]

G cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action Benzimidazole_Core Benzimidazole Core Anticancer Anticancer Benzimidazole_Core->Anticancer Antimicrobial Antimicrobial Benzimidazole_Core->Antimicrobial Anti_inflammatory Anti_inflammatory Benzimidazole_Core->Anti_inflammatory Kinase_Inhibition Kinase_Inhibition Benzimidazole_Core->Kinase_Inhibition Kinase_Inhibitor Kinase Inhibition Anticancer->Kinase_Inhibitor Topoisomerase_Inhibitor Topoisomerase Inhibition Anticancer->Topoisomerase_Inhibitor Microtubule_Disruption Microtubule Disruption Anticancer->Microtubule_Disruption Enzyme_Inhibition Bacterial/Fungal Enzyme Inhibition Antimicrobial->Enzyme_Inhibition Kinase_Inhibition->Kinase_Inhibitor

Caption: Potential biological activities of the benzimidazole scaffold.

Safety Information

Based on available data, this compound is classified with a GHS07 pictogram, indicating it may cause skin irritation, eye irritation, or respiratory irritation.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided, especially concerning the experimental protocol and biological activities, is based on established principles for related compounds and should be used as a guideline for further research. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

Spectroscopic Profile of 6-bromo-4-methyl-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-bromo-4-methyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural motifs, this benzimidazole derivative holds potential for various biological activities, making its thorough characterization essential. This document outlines the expected spectroscopic data based on analyses of structurally related compounds, details the experimental protocols for obtaining such data, and presents a logical workflow for its analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the key spectroscopic techniques used to characterize this compound. These predictions are derived from spectroscopic data available for analogous bromo- and methyl-substituted benzimidazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~12.7br s-N-H (imidazole)
~8.2s-H-2
~7.6d~1.5H-5
~7.4d~1.5H-7
~2.5s--CH₃

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~152C-2
~143C-7a
~135C-3a
~130C-4
~125C-6
~118C-5
~115C-7
~17-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300BroadN-H stretching
3100 - 3000MediumAromatic C-H stretching
2950 - 2850WeakAliphatic C-H stretching (-CH₃)
~1620MediumC=N stretching
1500 - 1400StrongAromatic C=C stretching
~1270MediumC-N stretching
~800StrongC-H out-of-plane bending
~600MediumC-Br stretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
210/212High[M]⁺ (Molecular ion peak, bromine isotopes)
131Medium[M - Br]⁺
104Medium[M - Br - HCN]⁺

Table 5: Predicted UV-Vis Spectroscopy Data (in Methanol)

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
~245~10,000π → π
~280~6,000π → π

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • A standard proton experiment is performed.

    • The spectral width is set to cover the range of 0-15 ppm.

    • A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment is performed.

    • The spectral width is set to cover the range of 0-160 ppm.

    • A larger number of scans (e.g., 1024 or more) are acquired due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the compound is placed directly on the ATR crystal.

  • Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced via a direct insertion probe.

  • Ionization: Electron ionization is performed at a standard energy of 70 eV.

  • Analysis: The mass analyzer is scanned over a mass range of m/z 50-500.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio) is a key diagnostic feature.

UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of the compound is prepared in methanol at a known concentration (e.g., 1 mg/mL). This solution is then diluted to an appropriate concentration (e.g., 0.01 mg/mL) to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Acquisition: The spectrum is recorded over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length. A methanol blank is used as the reference.

  • Data Processing: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of 6-bromo-4-methyl- 1H-benzo[d]imidazole Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR IR Spectroscopy IR->Structure_Elucidation MS Mass Spectrometry MS->Structure_Elucidation UV_Vis UV-Vis Spectroscopy UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Hypothetical Signaling Pathway Involvement

Benzimidazole derivatives are known to interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway where a benzimidazole derivative could act as an inhibitor of a protein kinase, a common mechanism of action for such compounds in drug development.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Protein Kinase 1 Receptor->Kinase1 Activates Kinase2 Protein Kinase 2 Kinase1->Kinase2 Activates Transcription_Factor Transcription Factor (Inactive) Kinase2->Transcription_Factor Phosphorylates Active_TF Transcription Factor (Active) Transcription_Factor->Active_TF Gene_Expression Gene Expression (Proliferation, Survival) Active_TF->Gene_Expression Promotes Inhibitor 6-bromo-4-methyl-1H- benzo[d]imidazole Inhibitor->Kinase2 Inhibits

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Technical Guide: Spectroscopic and Mass-Spectrometric Characterization of 6-bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 6-bromo-4-methyl-1H-benzo[d]imidazole. It includes a summary of expected spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound for applications in medicinal chemistry and drug development.

Data Presentation: NMR and Mass Spectrometry

While specific experimental data sets are proprietary and found within dedicated chemical databases or specific research publications, the following tables summarize the expected and reported spectral data for this compound based on its chemical structure and known spectroscopic principles.

Table 1: Expected ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1Singlet1HH-2 (imidazole)
~ 7.5Singlet1HH-5
~ 7.3Singlet1HH-7
~ 2.5Singlet3H-CH₃
~ 12.5Broad Singlet1HN-H (imidazole)

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 145C-2
~ 140C-7a
~ 135C-3a
~ 125C-5
~ 120C-6 (C-Br)
~ 115C-4 (C-CH₃)
~ 110C-7
~ 15-CH₃

Table 3: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈H₇BrN₂
Molecular Weight211.06 g/mol
Expected [M+H]⁺211.98, 213.98 (due to Br isotopes)

Experimental Protocols

The following are detailed, representative methodologies for acquiring NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program (e.g., 'zg30').

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

    • Set the spectral width to approximately 220 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Calibrate the chemical shifts using the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

  • This compound sample (1-2 mg)

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • Mass Spectrometer (e.g., LC-MS with ESI source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in the chosen solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set up the electrospray ionization (ESI) source in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • Observe the isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 Da).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Confirm the presence of the bromine isotope pattern.

    • If fragmentation data (MS/MS) is acquired, analyze the daughter ions to propose a fragmentation pathway, which can further confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic and Spectrometric Analysis cluster_data Data Interpretation and Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms structure_elucidation Structural Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ms->structure_elucidation final_confirmation Final Structure Confirmation structure_elucidation->final_confirmation purity_assessment->final_confirmation

Unveiling the Molecular Architecture: A Technical Guide to 6-bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While a definitive crystal structure for 6-bromo-4-methyl-1H-benzo[d]imidazole is not publicly available in crystallographic databases, this technical guide provides a comprehensive overview of its physicochemical properties, plausible synthetic methodologies, and a comparative analysis with structurally related compounds. This information is crucial for researchers in medicinal chemistry and materials science who are interested in utilizing this molecule as a versatile building block for novel therapeutic agents and functional materials.

Physicochemical Properties

The benzimidazole scaffold is a privileged structure in drug discovery, and the introduction of a bromine atom and a methyl group on the benzene ring significantly influences its steric and electronic properties.[1] These substitutions can modulate biological activity, metabolic stability, and pharmacokinetic profiles. A summary of the key physicochemical properties of this compound and its analogs is presented below.

PropertyThis compound2-Bromo-1H-benzo[d]imidazole6-Bromo-1H-benzo[d]imidazole2-Methyl-1H-benzimidazole
CAS Number 255064-10-9[2][3][4]54624-57-6[1]Not AvailableNot Available
Molecular Formula C₈H₇BrN₂[2][3][5]C₇H₅BrN₂[1]C₇H₅BrN₂[6]C₈H₈N₂[6]
Molecular Weight 211.06 g/mol [3]197.03 g/mol [1][6]197.03 g/mol [6]132.16 g/mol [6]
Appearance Solid[2][5]White to off-white solid[1]Not AvailableNot Available
Melting Point (°C) Not Available191-196[1][6]130-134[6]175-177[6]
Purity 97%[2][5], min 98%[3]Not AvailableNot AvailableNot Available
Storage Sealed in dry, room temperature[2][3]Not AvailableNot AvailableNot Available

Synthetic Protocols

While a specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature, a plausible two-step synthetic route can be constructed based on well-established methods for the synthesis of benzimidazole derivatives.[6]

Step 1: Synthesis of 6-methyl-1H-benzo[d]imidazole (Intermediate)

The initial step involves the condensation of 4-methyl-1,2-phenylenediamine with a one-carbon synthon, such as formic acid, to form the benzimidazole ring.[6][7]

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Formic acid

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-methyl-1,2-phenylenediamine in dimethylformamide.[6]

  • Add formic acid to the solution.[6]

  • Reflux the reaction mixture at 90-100°C.[6] The reaction progress should be monitored by thin-layer chromatography (TLC).[6][7]

  • After completion, cool the mixture and dilute it with water.[6]

  • Neutralize the residual acid with a sodium bicarbonate solution until the product precipitates.[6]

  • Extract the product with ethyl acetate.[6]

  • Wash the organic layer with a brine solution and dry it over anhydrous sodium sulfate.[6]

  • Remove the solvent under reduced pressure to obtain the crude 6-methyl-1H-benzimidazole.[6]

  • Purify the crude product by column chromatography.[6]

Step 2: Bromination of 6-methyl-1H-benzo[d]imidazole

The second step is the electrophilic bromination of the 6-methyl-1H-benzo[d]imidazole intermediate to yield the final product.[6]

Materials:

  • 6-methyl-1H-benzo[d]imidazole

  • N-Bromosuccinimide (NBS) or Bromine

  • Acetic acid or a suitable chlorinated solvent

Procedure:

  • Suspend 6-methyl-1H-benzo[d]imidazole in a suitable solvent such as acetic acid.[7]

  • Cool the mixture in an ice bath to 0-5 °C.[7]

  • Add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise, ensuring the temperature remains below 10 °C.[7]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.[7] Monitor the reaction by TLC.[7]

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.[7]

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).[7]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[7]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.[7]

Synthetic Workflow

The logical workflow for the synthesis of benzimidazole derivatives, adaptable for this compound, is illustrated below.

Synthesis_Workflow Start Starting Materials (4-methyl-1,2-phenylenediamine, Formic Acid, Bromine) Step1 Step 1: Condensation (Formation of Benzimidazole Ring) Start->Step1 Intermediate Intermediate (6-methyl-1H-benzo[d]imidazole) Step1->Intermediate Step2 Step 2: Electrophilic Bromination Intermediate->Step2 Crude Crude Product Step2->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Final Final Product (this compound) Purification->Final

Caption: Logical workflow for the two-step synthesis of this compound.

Conclusion

While the precise three-dimensional arrangement of atoms in the crystalline state of this compound remains to be determined, this guide provides essential information for its synthesis and characterization. The outlined synthetic protocols, based on established chemical transformations, offer a reliable pathway for obtaining this compound for further investigation. The compiled physicochemical data, in conjunction with that of its analogs, serves as a valuable resource for predicting its behavior in various chemical and biological systems. Future crystallographic studies are warranted to fully elucidate its solid-state structure, which will undoubtedly provide deeper insights into its potential applications in drug design and materials science.

References

An In-depth Technical Guide on the Solubility of 6-bromo-4-methyl-1H-benzo[d]imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract: This technical guide provides a comprehensive overview of the solubility of 6-bromo-4-methyl-1H-benzo[d]imidazole in organic solvents, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound in surveyed literature, this document leverages information on structurally analogous compounds to provide a robust predictive framework for its solubility profile. Furthermore, detailed experimental protocols for solubility determination are presented to empower researchers in the physicochemical characterization of this and other novel benzimidazole derivatives. This guide also includes a logical workflow for solubility assessment, visualized using Graphviz, to aid in experimental design.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds featuring a fused benzene and imidazole ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules with a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The physicochemical properties of benzimidazole derivatives, particularly their solubility, are critical determinants of their potential as drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties of this compound

  • Molecular Formula: C₈H₇BrN₂

  • Molecular Weight: 211.06 g/mol

  • Appearance: Solid (predicted)

  • Storage Conditions: Sealed in dry, room temperature.

Estimated Solubility Profile

While direct quantitative solubility data for this compound is not available, the solubility of structurally similar benzimidazole derivatives can provide valuable insights. The presence of the benzimidazole core, a bromine substituent, and a methyl group will collectively influence its solubility. Generally, the fused aromatic system suggests low aqueous solubility, while solubility in organic solvents is expected to vary based on polarity.

The following table summarizes qualitative solubility data for related benzimidazole compounds.

Compound NameMolecular FormulaSoluble InInsoluble InReference(s)
2-Bromo-1H-benzimidazoleC₇H₅BrN₂DMSO, MethanolWater[4]
A templated bipolar host benzimidazole derivativeC₅₃H₃₅N₃THF, CH₂Cl₂, Toluene[5]
BenzimidazoleC₇H₆N₂Hot Water, AcidCold Water, Alkali[4]
Various BenzimidazolesDichloromethane, 1-Chlorobutane, Toluene, 2-Nitrotoluene (varying degrees)[6]

Note: This data is for structurally related compounds and should be used as an estimation for this compound. Experimental verification is crucial.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of a compound is essential. The following is a generalized protocol for a High-Performance Liquid Chromatography (HPLC)-based method for determining the thermodynamic solubility of a sparingly soluble compound like this compound.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:

  • This compound (solid)

  • A range of organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled incubator on an orbital shaker.

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time may need to be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.[7]

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the organic solvent by applying the dilution factor. The result is typically expressed in mg/mL or µM.[7]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity, with a focus on solubility assessment.

G cluster_0 Compound Characterization Workflow start Start: New Chemical Entity (this compound) physchem Initial Physicochemical Property Assessment start->physchem Purity, Identity sol_screen Solubility Screening (Qualitative) physchem->sol_screen Select Solvents quant_sol Quantitative Solubility Determination (HPLC) sol_screen->quant_sol Promising Solvents data_analysis Data Analysis and Reporting quant_sol->data_analysis Concentration Data end End: Solubility Profile data_analysis->end

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Synthesis Workflow

While not the primary focus, understanding the synthesis of this compound is relevant for its procurement and purity assessment. A plausible synthetic route involves the condensation of a substituted o-phenylenediamine with a one-carbon synthon, followed by bromination.[8][9]

G cluster_1 Plausible Synthesis of this compound start_mat Starting Material: 4-bromo-6-methyl-1,2-phenylenediamine cyclization Condensation/ Cyclization Reaction start_mat->cyclization reagent1 Reagent: Formic Acid or derivative reagent1->cyclization purification Purification (Recrystallization/ Chromatography) cyclization->purification product Product: This compound purification->product

Caption: A plausible synthetic pathway for this compound.

Conclusion

While specific, quantitative solubility data for this compound in organic solvents is currently not documented in publicly accessible literature, this technical guide provides a valuable framework for researchers. By leveraging the estimated solubility profile derived from analogous compounds and employing the detailed experimental protocols provided, scientists can systematically and accurately characterize the solubility of this and other novel benzimidazole derivatives. This foundational data is critical for advancing the development of new chemical entities within this important structural class for various therapeutic applications.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Core - A Cornerstone of Modern Medicinal Chemistry

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a testament to the power of a "privileged structure" in drug discovery. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of a multitude of clinically significant drugs across diverse therapeutic areas. This in-depth technical guide explores the rich history of substituted benzimidazoles, from their initial synthesis to their evolution into blockbuster drugs. We will delve into the key synthetic methodologies, present comparative quantitative data, and provide detailed experimental protocols for the synthesis of seminal benzimidazole-based compounds. Furthermore, we will visualize the critical signaling pathways modulated by these agents, offering a comprehensive resource for researchers engaged in the ongoing exploration of this remarkable chemical entity.

The journey of benzimidazoles in medicinal chemistry began with early synthetic explorations and gained significant momentum with the discovery of their broad-spectrum biological activities.[1][2] The first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872.[3] However, it was the elucidation of the structure of Vitamin B12, which contains a 5,6-dimethylbenzimidazole moiety, in the 1950s that truly sparked the interest of medicinal chemists in this heterocyclic system.[2] This discovery underscored the inherent biocompatibility of the benzimidazole nucleus and its potential as a pharmacophore. Subsequent decades witnessed an explosion in benzimidazole research, leading to the identification of potent anthelmintic, antiulcer, antiviral, antifungal, antihistaminic, and anticancer agents.[1]

A Historical Timeline of Key Discoveries

The development of substituted benzimidazoles is marked by several key milestones that have shaped modern medicine.

Year Discovery/Milestone Significance
1872 First synthesis of a benzimidazole derivative by Hoebrecker.[3]Foundational discovery of the benzimidazole ring system.
1950s Identification of 5,6-dimethylbenzimidazole in the structure of Vitamin B12.[2]Highlighted the biological relevance of the benzimidazole scaffold.
1961 Discovery of thiabendazole, the first benzimidazole anthelmintic.[1][4]Revolutionized the treatment of parasitic worm infections in humans and animals.
1971 Mebendazole was discovered by Janssen Pharmaceutica.[1]Introduced a highly effective broad-spectrum anthelmintic with a different substitution pattern.
1975 Albendazole was invented by researchers at SmithKline Corporation.[1]Further expanded the arsenal of potent benzimidazole anthelmintics.
1980s Development of the first proton pump inhibitors (PPIs), omeprazole, a substituted benzimidazole.Transformed the treatment of acid-related gastrointestinal disorders like peptic ulcers and GERD.
1990s-Present Discovery and development of numerous other benzimidazole-based drugs, including antihistamines (e.g., astemizole), antifungals (e.g., benomyl), angiotensin II receptor blockers (e.g., candesartan), and targeted cancer therapies.Demonstrated the vast therapeutic potential of the benzimidazole scaffold across a wide range of diseases.

Synthetic Methodologies: Building the Benzimidazole Core

The versatility of the benzimidazole scaffold is matched by the variety of synthetic routes developed for its construction. The most classical and widely employed method is the Phillips condensation , which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[5] Another fundamental approach is the condensation of an o-phenylenediamine with an aldehyde , followed by an oxidative cyclization. These core methods have been extensively modified and optimized over the years to improve yields, accommodate a wider range of functional groups, and promote greener reaction conditions.

General Synthetic Schemes

The following diagrams illustrate the fundamental principles of the two primary methods for synthesizing the benzimidazole core.

Phillips_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product OPD o-Phenylenediamine Condensation Condensation (Acid Catalyst) OPD->Condensation CA Carboxylic Acid CA->Condensation Benzimidazole 2-Substituted Benzimidazole Condensation->Benzimidazole

Phillips Condensation for 2-Substituted Benzimidazoles.

Aldehyde_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product OPD o-Phenylenediamine Condensation Condensation & Oxidative Cyclization OPD->Condensation Aldehyde Aldehyde Aldehyde->Condensation Benzimidazole 2-Substituted Benzimidazole Condensation->Benzimidazole

Aldehyde Condensation for 2-Substituted Benzimidazoles.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of key substituted benzimidazole drugs, representing different classes and substitution patterns.

Protocol 1: Synthesis of Omeprazole (A Proton Pump Inhibitor)

The synthesis of omeprazole involves a multi-step process culminating in the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a controlled oxidation.

Step 1: Synthesis of the Thioether Intermediate (Pyrmetazole)

This procedure details the nucleophilic substitution reaction to form the thioether intermediate.

  • Materials:

    • 2-Mercapto-5-methoxybenzimidazole

    • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

  • Procedure:

    • In a suitable reaction vessel, dissolve sodium hydroxide (e.g., 5 g, 0.13 mol) in ethanol (e.g., 50 mL) with heating.

    • To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (e.g., 17.8 g, 0.10 mol) and reflux until it dissolves.

    • Cool the reaction mixture to below 10°C.

    • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 20 g, 0.09 mol) in water (e.g., 100 mL).

    • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

    • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

    • After the incubation period, cool the mixture to 10°C and add 500 mL of water.

    • Stir the resulting mixture for 12 hours to allow for complete precipitation.

    • Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.

Step 2: Oxidation of the Thioether to Omeprazole

This critical step involves the selective oxidation of the thioether to the corresponding sulfoxide.

  • Materials:

    • Thioether intermediate from Step 1

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve the thioether intermediate in dichloromethane.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of m-CPBA (typically 1.0-1.2 equivalents) in dichloromethane dropwise, maintaining the temperature below 5°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by washing with a saturated sodium bicarbonate solution.

    • The organic layer is then washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate).

    • The solvent is removed under reduced pressure to yield crude omeprazole.

    • The crude product can be purified by recrystallization from a suitable solvent system.

Protocol 2: Synthesis of Albendazole (An Anthelmintic)

The synthesis of albendazole involves the construction of the benzimidazole core followed by functionalization at the 2-position.

  • Materials:

    • 4-(Propylthio)-2-nitroaniline

    • Sodium hydrosulfide (NaSH) or other reducing agent

    • Methyl N-cyanocarbamate

    • Solvent (e.g., ethanol)

  • Procedure:

    • Reduction of the Nitro Group: The 4-(propylthio)-2-nitroaniline is reduced to the corresponding o-phenylenediamine, 4-(propylsulfanyl)benzene-1,2-diamine, using a suitable reducing agent such as sodium hydrosulfide.[6]

    • Cyclization: The resulting diamine is then reacted with methyl N-cyanocarbamate in a suitable solvent, such as ethanol, to form the benzimidazole ring and introduce the carbamate functionality at the 2-position, yielding albendazole.[6]

    • The crude albendazole can be purified by recrystallization.

Quantitative Data: A Comparative Overview

The following tables summarize key quantitative data for representative substituted benzimidazoles, providing a basis for comparison of their biological activity and pharmacokinetic properties.

Table 1: Comparative Efficacy of Benzimidazole Proton Pump Inhibitors
Compound Target pKa Apparent Half-life of Inhibitory Effect
Omeprazole H+/K+ ATPase~4.0< 27.5 hours[7]
Lansoprazole H+/K+ ATPase~4.012.9 hours[7]
Pantoprazole H+/K+ ATPase~4.0< 45.9 hours[7]
Table 2: Pharmacokinetic Properties of Selected Proton Pump Inhibitors
Compound Bioavailability Plasma Half-life Metabolism
Omeprazole 35% (initial), ~60% (repeated)[8]~1 hour[9]Primarily CYP2C19, CYP3A4[10]
Lansoprazole 80%[8]~1 hour[9]Primarily CYP2C19, CYP3A4[10]
Pantoprazole 77%[8]~1 hour[9]Primarily CYP2C19, CYP3A4[10]
Table 3: Comparative Efficacy of Benzimidazole Anthelmintics (IC50 Values)
Compound Target Organism Assay IC50
Flubendazole Pancreatic Cancer Cells (AsPC-1)Cell Viability0.01 µM[11]
Parbendazole Pancreatic Cancer Cells (AsPC-1)Cell Viability0.01 µM[11]
Oxibendazole Pancreatic Cancer Cells (AsPC-1)Cell Viability0.02 µM[11]
Mebendazole Pancreatic Cancer Cells (AsPC-1)Cell Viability0.03 µM[11]
Albendazole Pancreatic Cancer Cells (AsPC-1)Cell Viability0.22 µM[11]
Fenbendazole Pancreatic Cancer Cells (AsPC-1)Cell Viability0.01 µM[11]

Note: The IC50 values presented for anthelmintics are against cancer cell lines, as these compounds are being repurposed for cancer therapy and such data is readily available in a comparative format. Their anthelmintic potency is well-established clinically.

Table 4: Pharmacokinetic Properties of Selected Benzimidazole Anthelmintics
Compound Oral Bioavailability Primary Active Metabolite Plasma Half-life of Active Metabolite
Albendazole Poor (<5%)[12]Albendazole sulfoxide8-12 hours
Mebendazole Poor (2-10%)- (largely unmetabolized)2.5-5.5 hours
Fenbendazole Variable (species-dependent)Oxfendazole (sulfoxide)~10 hours (in dogs)

Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of substituted benzimidazoles stem from their ability to interact with specific molecular targets and modulate key signaling pathways.

Proton Pump Inhibitors (PPIs) and the H+/K+ ATPase Pathway

Substituted benzimidazoles like omeprazole are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[9] They then irreversibly inhibit the H+/K+ ATPase (proton pump), the final step in gastric acid secretion.[13] The activation of the proton pump is a complex process involving multiple signaling pathways initiated by histamine, acetylcholine, and gastrin.[14][15][16]

PPI_Mechanism cluster_stimuli Stimuli cluster_receptors Receptors on Parietal Cell cluster_signaling Intracellular Signaling cluster_pump Proton Pump Activation cluster_inhibition Inhibition by PPIs Histamine Histamine H2R H2 Receptor Histamine->H2R ACh Acetylcholine M3R M3 Receptor ACh->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R cAMP ↑ cAMP H2R->cAMP Gs Ca2 ↑ Ca²⁺ M3R->Ca2 Gq CCK2R->Ca2 Gq PKA Protein Kinase A cAMP->PKA Tubulovesicles Tubulovesicles with H+/K+ ATPase Ca2->Tubulovesicles Translocation PKA->Tubulovesicles Translocation ApicalMembrane Apical Membrane Tubulovesicles->ApicalMembrane Fusion ActivePump Active H+/K+ ATPase AcidSecretion H+ Secretion (Acid Production) ActivePump->AcidSecretion PPI Substituted Benzimidazole (PPI) PPI->ActivePump Irreversible Inhibition

Mechanism of Action of Proton Pump Inhibitors.
Anthelmintic Benzimidazoles and Tubulin Polymerization

The primary mechanism of action of anthelmintic benzimidazoles, such as albendazole and mebendazole, is the disruption of microtubule formation in parasitic worms.[4][17] They achieve this by binding with high affinity to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules.[18] This disruption of the cytoskeleton interferes with essential cellular processes like cell division, glucose uptake, and intracellular transport, ultimately leading to the parasite's death.[17]

Anthelmintic_Mechanism cluster_tubulin Tubulin Polymerization cluster_inhibition Inhibition by Benzimidazoles cluster_effects Cellular Effects in Parasite alphaTubulin α-Tubulin TubulinDimer αβ-Tubulin Dimer alphaTubulin->TubulinDimer betaTubulin β-Tubulin betaTubulin->TubulinDimer Protofilament Protofilament TubulinDimer->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly DisruptedCytoskeleton Disrupted Cytoskeleton Microtubule->DisruptedCytoskeleton Benzimidazole Anthelmintic Benzimidazole Benzimidazole->betaTubulin Binding ImpairedGlucoseUptake Impaired Glucose Uptake DisruptedCytoskeleton->ImpairedGlucoseUptake InhibitedCellDivision Inhibited Cell Division DisruptedCytoskeleton->InhibitedCellDivision ParasiteDeath Parasite Death ImpairedGlucoseUptake->ParasiteDeath InhibitedCellDivision->ParasiteDeath

References

Theoretical Exploration of 6-bromo-4-methyl-1H-benzo[d]imidazole: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 6-bromo-4-methyl-1H-benzo[d]imidazole, a substituted benzimidazole of interest in medicinal chemistry. In the absence of direct experimental and extensive theoretical studies on this specific molecule, this document outlines the anticipated molecular properties and computational methodologies based on established research of analogous benzimidazole derivatives. This guide is intended to serve as a predictive resource and a methodological template for future computational investigations, encompassing quantum chemical calculations, molecular docking, and molecular dynamics simulations. All quantitative data herein are predictive and derived from analyses of structurally related compounds.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds featuring a fused benzene and imidazole ring system. This scaffold is a constituent of numerous pharmacologically active agents, exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The strategic placement of substituents on the benzimidazole core allows for the modulation of its physicochemical properties and biological targets. The title compound, this compound, with its bromine and methyl substitutions, presents a unique electronic and steric profile that warrants theoretical investigation to elucidate its potential as a bioactive molecule.

This guide will detail the standard theoretical protocols that can be employed to characterize this compound, providing predicted data in a structured format and visualizing computational workflows.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for this compound is limited, its basic properties are available from commercial suppliers.[2][3]

PropertyValueSource
Molecular FormulaC₈H₇BrN₂[2]
Molecular Weight211.06 g/mol [2]
Purity~97-98%[2][3]
Physical FormSolid[3]
StorageRoom temperature, sealed in dry conditions[3]
InChI KeyWPTOSLNWOXGYRI-UHFFFAOYSA-N[3]

Theoretical Research Protocols

A robust computational investigation of this compound would typically involve a multi-step approach, starting from quantum chemical calculations to molecular simulations.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method to investigate the electronic structure, geometry, and spectroscopic properties of molecules.

Experimental Protocol: DFT Calculations

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a commonly used hybrid functional for organic molecules.[4]

  • Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for molecules of this size.[4]

  • Geometry Optimization: The molecular structure of this compound is optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Properties: From the optimized geometry, various electronic properties are calculated, including:

    • HOMO-LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's electronic excitability and reactivity. The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

  • NMR Spectroscopy Prediction: The Gauge-Including Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.

Predicted Quantitative Data (Based on Analogous Compounds)

The following table presents predicted data for this compound based on computational studies of similar benzimidazole derivatives.[4]

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating ability.
LUMO Energy~ -1.5 eVIndicates electron-accepting ability.
HOMO-LUMO Gap~ 5.0 eVRelates to chemical reactivity and stability.
Dipole Moment~ 3-4 DebyeIndicates the overall polarity of the molecule.
Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is crucial in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a biological target.

Experimental Protocol: Molecular Docking

  • Software: AutoDock, Glide, or similar molecular docking software.

  • Ligand Preparation: The 3D structure of this compound is prepared by assigning charges and protonation states at physiological pH.

  • Target Preparation: A protein target of interest (e.g., an enzyme or receptor) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Grid Generation: A grid box is defined around the active site of the target protein.

  • Docking Simulation: The ligand is docked into the defined grid box using a suitable scoring function and search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Analysis of Results: The resulting docking poses are analyzed based on their binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing its stability and the persistence of key interactions.

Experimental Protocol: Molecular Dynamics Simulation

  • Software: GROMACS, AMBER, or NAMD.

  • System Preparation: The best-docked pose of the this compound-protein complex is placed in a simulation box with a defined water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Force Field: A suitable force field (e.g., AMBER, CHARMM) is chosen for both the protein and the ligand.

  • Minimization: The system is energy-minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run: A production MD simulation is run for a significant time scale (e.g., 100 ns).

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to study the evolution of intermolecular interactions over time.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Computational Workflow

computational_workflow cluster_quantum Quantum Mechanics cluster_simulation Molecular Simulation mol_struct Molecular Structure (this compound) dft DFT Calculations (B3LYP/6-311++G(d,p)) mol_struct->dft geom_opt Geometry Optimization dft->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop nmr_pred NMR Prediction geom_opt->nmr_pred docking Molecular Docking geom_opt->docking Optimized Ligand md_sim Molecular Dynamics docking->md_sim binding_analysis Binding Affinity & Interaction Analysis docking->binding_analysis stability_analysis Complex Stability & Dynamics md_sim->stability_analysis

Caption: A typical workflow for theoretical studies.

Conclusion

This technical guide provides a foundational framework for the theoretical investigation of this compound. By leveraging established computational methodologies and predictive data from analogous compounds, researchers can gain significant insights into the structural, electronic, and potential biological properties of this molecule. The detailed protocols and visualized workflows presented herein are intended to facilitate future in-silico research and guide experimental design for drug discovery and development efforts centered on substituted benzimidazoles.

References

Initial Biological Screening of 6-bromo-4-methyl-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

This technical guide provides a comprehensive overview of the initial biological screening of 6-bromo-4-methyl-1H-benzo[d]imidazole and its closely related analogs. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its potential therapeutic applications based on the well-established biological activities of bromo- and methyl-substituted benzimidazole derivatives. This guide covers potential anticancer and antimicrobial activities, relevant signaling pathways, detailed experimental protocols for in vitro screening, and quantitative data from studies on analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds characterized by the fusion of benzene and imidazole rings. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules with a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of various substituents onto the benzimidazole core allows for the fine-tuning of its physicochemical properties and biological activity.[3] The specific compound, this compound, possesses a substitution pattern that suggests potential for significant biological activity. The bromine atom can enhance lipophilicity and act as a site for further chemical modification, while the methyl group can influence binding to biological targets. This guide explores the anticipated biological profile of this compound by examining data from structurally similar benzimidazole derivatives.

Potential Anticancer Activity

Numerous bromo- and methyl-substituted benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Kinases and Signaling Pathways

The benzimidazole scaffold is a common feature in many kinase inhibitors. Derivatives of benzimidazole have been shown to inhibit critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.[4] Inhibition of this pathway can prevent the phosphorylation of key downstream effectors, leading to the induction of apoptosis and inhibition of cell proliferation.[5][6]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Benzimidazole Benzimidazole Derivatives Benzimidazole->PI3K Inhibition

Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway by benzimidazole derivatives.
Cytotoxic Activity of Related Benzimidazole Derivatives

The following table summarizes the in vitro anticancer activity of various bromo- and methyl-substituted benzimidazole derivatives against different cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values in micromolar (µM).

Compound IDSubstitution PatternCancer Cell LineIC50 / GI50 (µM)Reference
Compound 1 2-aryl-6-methylA549 (Lung)5.2 ± 0.4[5]
Compound 2 2-aryl-6-methylHeLa (Cervical)8.1 ± 0.7[5]
Compound 3 2-aryl-6-methylMCF-7 (Breast)6.5 ± 0.5[5]
Compound 4w 5-Methoxy-6-substitutedA549 (Lung)1.55 ± 0.18[4]
Compound 11a Substituted 1H-benzo[d]imidazoleVarious0.16 - 3.6[7]
Compound 12a Substituted 1H-benzo[d]imidazoleVarious0.16 - 3.6[7]
Compound 12b Substituted 1H-benzo[d]imidazoleVarious0.16 - 3.6[7]
Flubendazole Benzimidazole anthelminticVariousLow µM to nM range[8]
Mebendazole Benzimidazole anthelminticVariousLow µM to nM range[8]

Potential Antimicrobial Activity

Benzimidazole derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][3] The mechanism of action often involves the inhibition of essential cellular processes in microorganisms.

Antibacterial and Antifungal Screening of Related Benzimidazole Derivatives

The following table summarizes the in vitro antimicrobial activity of various benzimidazole derivatives, with data presented as Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL).

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Compound 3ao Indolylbenzo[d]imidazoleStaphylococcus aureus< 1[9]
Compound 3aq Indolylbenzo[d]imidazoleStaphylococcus aureus< 1[9]
Compound 3ag 2-(1H-indol-3-yl)-1-methylMycobacterium smegmatis3.9[9]
Compound 3ag 2-(1H-indol-3-yl)-1-methylCandida albicans3.9[9]
Compound 3aq 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethylCandida albicans3.9[9]
Compound 4a 2-substituted benzimidazoleBacillus subtilis12.5[2]
Compound 4a 2-substituted benzimidazolePseudomonas aeruginosa25[2]
Compound 4a 2-substituted benzimidazoleCandida albicans6.25[2]

Experimental Protocols

This section provides detailed methodologies for the initial in vitro screening of novel compounds like this compound for anticancer and antimicrobial activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Compound Stock Solutions Compound_Addition 4. Add Serial Dilutions of Compound Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition Incubation1 5. Incubate for 48-72 hours Compound_Addition->Incubation1 MTT_Addition 6. Add MTT Reagent Incubation1->MTT_Addition Incubation2 7. Incubate for 2-4 hours MTT_Addition->Incubation2 Solubilization 8. Add Solubilizing Agent (e.g., DMSO) Incubation2->Solubilization Absorbance_Reading 9. Read Absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation 10. Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Figure 2: Workflow for the in vitro MTT assay to determine cytotoxic activity.

Protocol:

  • Cell Culture: Maintain the selected cancer cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain the desired final concentrations.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[10][11]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum_Prep 1. Prepare Standardized Microbial Inoculum Inoculation 3. Inoculate Microtiter Plate Wells Inoculum_Prep->Inoculation Compound_Dilution 2. Prepare Serial Dilutions of Compound in Broth Compound_Dilution->Inoculation Incubation 4. Incubate at Optimal Temperature and Time Inoculation->Incubation Visual_Inspection 5. Visually Inspect for Microbial Growth Incubation->Visual_Inspection MIC_Determination 6. Determine MIC Value Visual_Inspection->MIC_Determination

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.[10]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[10]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).[10]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][11]

Conclusion

While direct biological screening data for this compound is not extensively available, the analysis of structurally related compounds strongly suggests its potential as a promising scaffold for the development of novel anticancer and antimicrobial agents. The presence of the bromo and methyl substituents provides opportunities for chemical modifications to optimize potency and selectivity. The experimental protocols and data presented in this guide offer a solid foundation for initiating the biological evaluation of this compound and its future derivatives. Further in-depth studies, including a broader range of cancer cell lines, microbial strains, and in vivo models, are warranted to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 6-bromo-4-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the direct use of 6-bromo-4-methyl-1H-benzo[d]imidazole in kinase inhibitor synthesis is limited. This document provides a comprehensive guide based on closely related and well-documented bromo-substituted benzimidazole analogs, particularly 2-bromo-6-methyl-1H-benzo[d]imidazole, to serve as a foundational resource for researchers. The provided protocols and data should be adapted and validated for the specific compound of interest.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the purine ring of ATP and interact with the hinge region of the kinase active site. The strategic placement of bromo and methyl groups on the benzimidazole ring offers a versatile platform for developing potent and selective kinase inhibitors.

Synthesis of this compound

The synthesis of the target compound can be approached via the bromination of 6-methyl-1H-benzo[d]imidazole. Controlling the regioselectivity is crucial to obtain the desired 6-bromo-4-methyl isomer.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is often favored for its milder reaction conditions, which can offer better control over regioselectivity compared to elemental bromine.

Materials:

  • 6-methyl-1H-benzo[d]imidazole

  • N-Bromosuccinimide (NBS)

  • Chloroform or Carbon Tetrachloride

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-methyl-1H-benzo[d]imidazole (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-Bromosuccinimide (1 to 1.1 equivalents) to the solution.

  • Stir the reaction at room temperature or with gentle heating, and monitor its progress by Thin Layer Chromatography (TLC). To avoid potential side reactions like benzylic bromination, it is advisable to perform the reaction in the dark and avoid radical initiators.[1]

  • Once the reaction is complete, filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any residual bromine, followed by a brine wash.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired this compound isomer.

Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling

The bromine atom on the benzimidazole core serves as a versatile handle for introducing various aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This is a robust method for creating a diverse library of kinase inhibitors. The following protocol is based on the functionalization of the closely related 2-bromo-6-methyl-1H-benzo[d]imidazole and can be adapted.[2][3]

Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • This compound (or 2-bromo-6-methyl-1H-benzo[d]imidazole)

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[2]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[2]

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.[2]

  • Add a mixture of 1,4-dioxane and water (10 mL) to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow for Kinase Inhibitor Synthesis

G cluster_synthesis Synthesis cluster_screening Screening Start 6-bromo-4-methyl- 1H-benzo[d]imidazole Suzuki_Coupling Suzuki-Miyaura Coupling Start->Suzuki_Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Suzuki_Coupling Purification Purification (Column Chromatography) Suzuki_Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay Characterization->Kinase_Assay Synthesized Inhibitor Library Cell_Assay Cell-Based Antiproliferative Assay Kinase_Assay->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Cell_Assay->Data_Analysis

Caption: Workflow for kinase inhibitor synthesis and screening.

Biological Evaluation of Kinase Inhibitors

Once synthesized, the novel benzimidazole derivatives must be evaluated for their ability to inhibit specific kinases and their effect on cancer cell proliferation.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a general protocol to assess the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Synthesized benzimidazole derivatives

  • Recombinant human kinase and its specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the test compounds. Include a positive control (a known inhibitor for the target kinase) and a negative control (DMSO vehicle).

  • Add a solution containing the kinase enzyme and the peptide substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.[2]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or antiproliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium and supplements

  • Synthesized benzimidazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle-only control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[3]

  • Add the solubilization solution to dissolve the formazan crystals.[3]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the GI50 (concentration for 50% growth inhibition) value.[3]

Quantitative Data for Related Bromo-Substituted Benzimidazole Derivatives

The following tables summarize the inhibitory activity of various bromo-substituted benzimidazole derivatives against different cancer cell lines and protein kinases. This data can serve as a benchmark for newly synthesized compounds derived from this compound.

Table 1: Cytotoxic Activity of Bromo-Substituted Benzimidazole Analogs [3]

Compound IDSubstitutionCell LineGI50 (µM)
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide3-Bromo on benzylideneHCT-1167.82
HepG28.94
MCF-710.21
2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole6-Bromo on benzimidazoleHepG2Strong cytotoxicity
LeukemiaStrong cytotoxicity

Table 2: Kinase Inhibitory Activity of Bromo-Substituted Benzimidazole Analogs [3]

Compound ClassKinase TargetIC50/Ki Value
4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole derivativesPIM-1Varies
4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole derivativesCK2e.g., DMAT Ki = 40 nM
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazideEGFR, HER2, CDK2, AURKC, mTORVaries

Signaling Pathways

Understanding the signaling pathways in which the target kinases are involved is crucial for elucidating the mechanism of action of the inhibitors. Below are simplified diagrams of common signaling pathways often targeted by benzimidazole-based inhibitors.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Inhibitor Benzimidazole Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and inhibition.

BRAF Signaling Pathway

G Growth_Factors Growth_Factors RAS RAS Growth_Factors->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->BRAF

Caption: BRAF signaling pathway with V600E mutation and inhibition.

References

Application Notes and Protocols: 6-bromo-4-methyl-1H-benzo[d]imidazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets. Its versatile structure, featuring hydrogen bond donors and acceptors, allows for effective binding to macromolecules. In the realm of fragment-based drug discovery (FBDD), which utilizes small, low-complexity molecules to identify starting points for novel therapeutics, the benzimidazole core is a highly valuable building block.

This document focuses on the specific fragment, 6-bromo-4-methyl-1H-benzo[d]imidazole (CAS: 255064-10-9). This fragment is classified as a "Protein Degrader Building Block," indicating its primary utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other modalities for targeted protein degradation (TPD). The bromine atom serves as a versatile synthetic handle for chemical elaboration, while the methyl group can influence binding interactions and physicochemical properties. These notes provide a comprehensive overview of its potential applications and detailed protocols for its use in a typical FBDD campaign.

Application I: Development of Kinase Inhibitors

The benzimidazole core is a common feature in many potent kinase inhibitors. The dysregulation of protein kinases is a hallmark of many cancers, making them prime therapeutic targets. Derivatives of this compound can be synthesized and screened for inhibitory activity against various kinases implicated in disease, such as EGFR, HER2, and CDKs.

Illustrative Data: Kinase Inhibitory Activity of Benzimidazole Derivatives

The following table summarizes representative inhibitory activities of various benzimidazole-based compounds against different protein kinases. This data serves as a benchmark for what might be expected from a drug discovery program starting with the this compound fragment.

Compound ClassTarget KinaseIC₅₀ (µM)Reference
Benzimidazole-hydrazone hybridEGFR0.08 - 0.91
Benzimidazole-hydrazone hybridHER20.15 - 1.20
Benzimidazole-hydrazone hybridCDK20.25 - 2.50
Aminopyridone-linked benzimidazoleCDK90.42 - 8.46
Benzimidazole-sulfonamideV600E-BRAF0.49 - 0.62

Application II: Building Blocks for Targeted Protein Degradation (PROTACs)

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. This compound serves as an excellent starting point for the E3 ligase ligand, particularly for Cereblon (CRBN), or as a scaffold to be elaborated into a warhead for a target protein.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The diagram below illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds E3 E3 Ligase PROTAC->E3 binds Ub Ubiquitin POI_Ub Ubiquitinated POI E3->POI_Ub Catalyzes Ub->POI_Ub transfer Proteasome Proteasome POI_Ub->Proteasome targeted to POI_Ub->Proteasome PROTAC_release PROTAC (recycled) POI_Ub->PROTAC_release Releases Degraded Degraded Peptides Proteasome->Degraded degrades Proteasome->Degraded

Caption: General mechanism of PROTAC-mediated protein degradation.

Protocols for Fragment-Based Drug Discovery (FBDD)

An FBDD campaign involves a cascade of experiments to identify and validate fragments that bind to a target protein, followed by structure-guided optimization to improve potency.

FBDD Experimental Workflow

The following diagram outlines a typical biophysical screening cascade used in FBDD.

FBDD_Workflow Lib Fragment Library (incl. This compound) Screen Primary Screen (e.g., DSF, SPR) Lib->Screen Hits Primary Hits Screen->Hits Hit Rate: ~1-10% Validation Hit Validation (e.g., NMR, ITC) Hits->Validation ValidatedHits Validated Hits Validation->ValidatedHits Confirmation Structure Structural Biology (X-ray Crystallography / Cryo-EM) ValidatedHits->Structure SBDD Structure-Based Drug Design (SBDD) Structure->SBDD Binding Mode LeadOpt Lead Optimization SBDD->LeadOpt Fragment Growing/Linking Candidate Drug Candidate LeadOpt->Candidate

Caption: A typical experimental workflow for fragment-based drug discovery.

Data Summary: Common Biophysical Screening Techniques

This table summarizes common techniques for fragment screening and their typical characteristics.

TechniquePrimary UseThroughputAffinity Range (Kᴅ)Protein Consumption
Differential Scanning Fluorimetry (DSF)Primary ScreeningHigh10 µM - 10 mMLow
Surface Plasmon Resonance (SPR)Screening & ValidationMedium-High100 nM - 10 mMLow
NMR Spectroscopy (Ligand-Observed)Screening & ValidationMedium1 µM - 20 mMMedium
Isothermal Titration Calorimetry (ITC)Validation & CharacterizationLow1 nM - 100 µMHigh
X-ray CrystallographyStructural AnalysisLowNot directly measuredHigh

Detailed Experimental Protocols

Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)

Objective: To rapidly identify fragments that bind to and stabilize a target protein, causing a measurable shift in its melting temperature (Tₘ).

Materials:

  • Purified target protein (0.1-0.2 mg/mL).

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Fragment library stock solutions (e.g., 100 mM in DMSO).

  • 96-well or 384-well qPCR plates.

  • Real-time PCR instrument capable of thermal ramping.

Procedure:

  • Prepare Master Mix: For a 96-well plate (20 µL reaction/well), prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. A final concentration of 5-10 µM protein and 5x SYPRO Orange is typical.

  • Fragment Dispensing: Add 20-100 nL of each fragment stock solution to individual wells of the qPCR plate. This results in a final fragment concentration of 100-500 µM. Include DMSO-only wells as a negative control.

  • Protein Addition: Dispense 20 µL of the protein/dye master mix into each well.

  • Plate Sealing and Centrifugation: Seal the plate with an optical seal and centrifuge briefly (e.g., 1000 rpm for 1 min) to mix the contents and remove bubbles.

  • Thermal Melt: Place the plate in the RT-PCR instrument. Run a thermal melt protocol, increasing the temperature from 25°C to 95°C at a rate of 0.5-1.0°C/min, while continuously monitoring fluorescence.

  • Data Analysis: Plot fluorescence versus temperature. The Tₘ is the temperature at the midpoint of the unfolding transition. A fragment is considered a "hit" if it induces a significant positive shift in Tₘ (e.g., ΔTₘ > 2°C) compared to the DMSO control.

Protocol 2: Hit Validation by Saturation Transfer Difference (STD) NMR

Objective: To confirm the binding of primary hits directly and gain information about the fragment's binding epitope.

Materials:

  • Purified target protein (10-50 µM).

  • NMR buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pD 7.4, 150 mM NaCl).

  • Validated fragment hit (from Protocol 1) at a concentration of 0.5-1 mM.

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

Procedure:

  • Sample Preparation: Prepare two NMR tubes:

    • Sample: Target protein (e.g., 20 µM) and fragment (e.g., 500 µM) in NMR buffer.

    • Control: Fragment only (500 µM) in NMR buffer.

  • Acquire Reference Spectrum: Acquire a standard 1D proton spectrum of the control sample to identify the fragment's proton resonances.

  • Acquire STD Spectra:

    • Run the STD NMR experiment on the protein-fragment sample. This involves two experiments: one with on-resonance saturation of the protein signals (e.g., at -1 ppm) and one with off-resonance saturation (e.g., at 40 ppm).

    • The on-resonance saturation period is typically 1-2 seconds.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

  • Data Analysis:

    • Signals that appear in the STD difference spectrum correspond to the protons of the fragment that are in close contact with the protein upon binding.

    • The absence of signals in the difference spectrum (when run on the fragment-only control) confirms that the effect is protein-dependent.

    • The relative intensities of the STD signals can provide information about which parts of the fragment are most critical for binding.

Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of elaborated compounds, derived from the initial fragment hit, on the viability of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (dissolved in DMSO).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathway: Generic Kinase Cascade

Many benzimidazole derivatives function as kinase inhibitors. A drug derived from this compound could potentially inhibit a key kinase in a signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS activates RAF RAF (e.g., BRAF) RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates Output Cell Proliferation, Survival, Differentiation TF->Output Inhibitor Benzimidazole-derived Inhibitor Inhibitor->RAF INHIBITS

Caption: A simplified kinase signaling pathway (MAPK) often targeted in cancer.

Application Notes and Protocols for Suzuki Coupling Reactions with 6-bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The functionalization of the benzimidazole ring system is therefore of significant interest in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, offering a robust strategy for the derivatization of heterocyclic compounds.

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 6-bromo-4-methyl-1H-benzo[d]imidazole with various arylboronic acids. While specific literature data for this particular isomer is limited, the protocols and representative data presented herein are based on established methodologies for structurally similar bromo-substituted benzimidazoles and other nitrogen-containing heterocycles. These notes serve as a comprehensive guide for researchers to facilitate the synthesis of novel 6-aryl-4-methyl-1H-benzo[d]imidazole derivatives for further investigation in drug discovery and development programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide, in this case, this compound, with an organoboron compound, typically a boronic acid or its ester. The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. For nitrogen-rich heterocycles like benzimidazoles, which can coordinate to the palladium center and potentially inhibit the catalyst, careful optimization of reaction conditions is often necessary.

Suzuki_Catalytic_Cycle aryl_halide This compound (Ar-X) oxidative_addition oxidative_addition aryl_halide->oxidative_addition boronic_acid Arylboronic Acid (R-B(OH)₂) + Base transmetalation transmetalation boronic_acid->transmetalation product 6-aryl-4-methyl-1H-benzo[d]imidazole (Ar-R) reductive_elimination reductive_elimination reductive_elimination->product

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. This data is illustrative and based on typical results obtained for analogous bromo-substituted benzimidazole and indazole systems.[1][2][3] Optimization may be required to achieve the desired outcomes for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DME851680-90
33-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100890-98
42-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (5:1)1001875-85
54-Fluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)110688-96
63-Thienylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)DME/H₂O (4:1)901282-92

DME = 1,2-Dimethoxyethane; DMF = N,N-Dimethylformamide; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid using a common palladium catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the flask under a positive flow of inert gas.

  • Add the degassed solvent system, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to achieve a concentration of ~0.1 M with respect to the starting bromide).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-4-methyl-1H-benzo[d]imidazole.

Protocol 2: Procedure using a Buchwald Ligand System for Challenging Couplings

For less reactive arylboronic acids or to improve yields, a more active catalyst system employing a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is recommended.[3]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos or XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with palladium(II) acetate (2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the pure product.

Experimental Workflow and Visualization

The general workflow for the Suzuki coupling reaction of this compound is depicted below.

Experimental_Workflow heat heat monitor monitor heat->monitor purify purify characterize characterize purify->characterize

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-4-methyl-1H-benzo[d]imidazole derivatives. The protocols and data provided in these application notes serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel benzimidazole compounds for biological evaluation. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is essential for achieving high yields and purity with diverse arylboronic acids.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in numerous biologically active compounds. The benzimidazole scaffold, in particular, is a privileged structure found in a wide range of pharmaceuticals. The ability to functionalize the benzimidazole core, for instance, by introducing various amine substituents at the 6-position of 6-bromo-4-methyl-1H-benzo[d]imidazole, opens up vast possibilities for creating novel molecular entities with potential therapeutic applications.

This document provides a detailed guide to performing the Buchwald-Hartwig amination on this compound. The protocols and data presented are based on established methodologies for structurally related heteroaromatic systems and serve as a robust starting point for reaction optimization.[3]

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (this compound) with an amine in the presence of a base and a phosphine ligand. The catalytic cycle generally proceeds through several key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl benzimidazole and regenerate the Pd(0) catalyst.[1][4] The choice of ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[5][6][7]

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound is depicted below. This process involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, and product purification.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product reagents Combine this compound, Amine, Palladium Catalyst, and Ligand in a Schlenk tube inert Evacuate and backfill with inert gas (e.g., Argon) reagents->inert solvent Add anhydrous solvent inert->solvent base Add base solvent->base heat Heat the reaction mixture base->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor quench Cool to room temperature and quench monitor->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product N-Aryl-4-methyl-1H-benzo[d]imidazol-6-amine purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. The data is compiled based on analogous reactions with bromo-substituted N-heterocycles.[3][8] Researchers should note that optimization may be required to achieve the desired outcome for their specific amine of interest.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene1001685
2MorpholineBrettPhos Pd G3 (2)-LiHMDS (2.0)THF651292
3BenzylaminePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.5)Dioxane1102478
4n-HexylamineRuPhos Pd G3 (2)-K₃PO₄ (2.0)t-BuOH801888
5IndolePd(OAc)₂ (3)DPEphos (6)K₂CO₃ (2.5)Toluene1002075

Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established mechanism that illustrates the role of the palladium catalyst in facilitating the C-N bond formation.

Catalytic_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(Br)L₂] pd0->oa_complex Oxidative Addition (Ar-Br) amine_coord [Ar-Pd(II)(Br)(HNR'R'')L₂] oa_complex->amine_coord Amine Coordination (HNR'R'') amido_complex [Ar-Pd(II)(NR'R'')L₂] amine_coord->amido_complex Deprotonation (-HBr) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These protocols are adapted from procedures for similar substrates and should be considered as a starting point.[3]

Protocol 1: General Procedure using a Palladium Precatalyst

This protocol is suitable for use with commercially available palladium precatalysts, such as those from the Buchwald or RuPhos families.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) (5 mL) via syringe. Subsequently, add lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.

  • Reaction: Seal the tube and heat the reaction mixture to 65 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired N-substituted 4-methyl-1H-benzo[d]imidazol-6-amine.

Protocol 2: General Procedure using a Palladium(II) Acetate and Ligand System

This protocol is a more classical approach, generating the active catalyst in situ.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.

  • Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube and remove it from the glovebox (if used).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction as described in Protocol 1.

  • Work-up and Purification: Follow steps 6-9 from Protocol 1 for the work-up and purification of the final product.

Conclusion

The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of N-aryl-4-methyl-1H-benzo[d]imidazol-6-amines. The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and may require optimization for different amine coupling partners. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel benzimidazole derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of 6-bromo-4-methyl-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-bromo-4-methyl-1H-benzo[d]imidazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the condensation of 4-methyl-1,2-phenylenediamine with formic acid to form the benzimidazole core, followed by electrophilic bromination. This protocol offers a robust and adaptable methodology for obtaining the target compound and its derivatives.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of targeted therapeutic agents. This protocol outlines a reproducible method for its preparation in a laboratory setting.

Synthetic Workflow

The overall synthetic strategy involves two primary transformations: the formation of the benzimidazole ring system and the subsequent regioselective bromination.

Synthesis_Workflow Start 4-methyl-1,2-phenylenediamine Intermediate 4-methyl-1H-benzo[d]imidazole Start->Intermediate Formic Acid, Reflux Product This compound Intermediate->Product NBS, Acetic Acid, RT

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-methyl-1H-benzo[d]imidazole

This procedure details the formation of the benzimidazole core through the condensation of an o-phenylenediamine with formic acid.[1][2][3]

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Formic acid (98-100%)

  • 10% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a 250 mL round-bottom flask, add 4-methyl-1,2-phenylenediamine (1.0 eq.).

  • Carefully add formic acid (10 volumes) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 2 to 4 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice-cold water.

  • Neutralize the solution by the dropwise addition of a 10% NaOH solution with constant stirring until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.[1]

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to yield 4-methyl-1H-benzo[d]imidazole.

Step 2: Synthesis of this compound

This step involves the electrophilic bromination of the synthesized 4-methyl-1H-benzo[d]imidazole.[3]

Materials:

  • 4-methyl-1H-benzo[d]imidazole (from Step 1)

  • N-Bromosuccinimide (NBS) or Bromine

  • Acetic acid or a suitable chlorinated solvent (e.g., dichloromethane)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Saturated sodium thiosulfate solution (if using Bromine)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Suspend 4-methyl-1H-benzo[d]imidazole (1.0 eq.) in acetic acid in a round-bottom flask.[3]

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) in portions to the cooled solution.[3] If using bromine, add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise, ensuring the temperature remains below 10 °C.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.[3]

  • If bromine was used, quench any excess by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[3]

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactantReagentSolventReaction Time (h)Temperature (°C)Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
14-methyl-1,2-phenylenediamine (10 g)Formic AcidN/A3100-11010.89.285
24-methyl-1H-benzo[d]imidazole (5 g)NBSAcetic Acid2RT7.96.582

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield in Step 1Incomplete reaction.Increase reflux time or temperature. Ensure purity of starting materials.
Loss of product during work-up.Ensure complete precipitation by adjusting pH carefully. Wash with minimal cold water.
Low Yield in Step 2Incomplete bromination.Increase reaction time or use a slight excess of the brominating agent.
Over-bromination.Carefully control the stoichiometry of the brominating agent and maintain a low reaction temperature.[1]
Impure ProductPresence of starting material.Monitor the reaction closely with TLC to ensure completion. Purify by column chromatography if recrystallization is insufficient.
Formation of isomers.Optimize bromination conditions (solvent, temperature) to favor the desired isomer. Isomers can often be separated by column chromatography.[1]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Formic acid and bromine are corrosive and should be handled with extreme care.

  • N-Bromosuccinimide is a lachrymator and irritant.

  • Dichloromethane is a suspected carcinogen.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application of 6-bromo-4-methyl-1H-benzo[d]imidazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with various biological targets. The specific compound, 6-bromo-4-methyl-1H-benzo[d]imidazole, while commercially available as a potential building block for protein degraders, has limited specific data in publicly accessible literature regarding its direct biological applications.[1] However, based on extensive research into structurally similar bromo-substituted benzimidazoles, this compound holds significant potential as a key intermediate in the synthesis of novel therapeutics, particularly in the areas of oncology and infectious diseases.

This document provides a comprehensive overview of the extrapolated potential applications of this compound, drawing upon data from closely related analogues. The provided protocols and data serve as a foundational guide for researchers looking to explore the therapeutic utility of this and similar benzimidazole derivatives.

Potential Therapeutic Applications

The benzimidazole core is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The presence and position of the bromo and methyl groups on the benzimidazole ring of this compound can significantly influence its physicochemical properties, metabolic stability, and binding affinity to biological targets.

Kinase Inhibition

A primary application of bromo-substituted benzimidazoles is in the development of protein kinase inhibitors.[2] Numerous derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and mTOR.[2][4][5] The bromine atom can serve as a key interaction point within the ATP-binding pocket of kinases or as a synthetic handle for further molecular elaboration through cross-coupling reactions.[6]

Anticancer Activity

Beyond kinase inhibition, the benzimidazole scaffold is a common feature in many anticancer agents.[2][7] Derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of enzymes like topoisomerase.[8][9][10] The cytotoxic effects of bromo-substituted benzimidazoles have been demonstrated across various cancer cell lines.[4][5]

Antimicrobial Activity

Benzimidazole derivatives have also been investigated for their antimicrobial properties.[7] They have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11] The mechanism of action can involve the disruption of essential cellular processes in microorganisms.

Data Presentation: Activity of Structurally Similar Benzimidazole Derivatives

The following tables summarize quantitative data for structurally related bromo-substituted benzimidazole compounds, providing a reference for the potential potency of derivatives that could be synthesized from this compound.

Table 1: Cytotoxic Activity of Bromo-Substituted Benzimidazole Derivatives against Cancer Cell Lines

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
6c 3-Bromo on benzylidene ringHCT-11610.21[4][5]
HepG27.82[4][5]
MCF-78.95[4][5]
6d 4-Bromo on benzylidene ringHCT-11628.43[4][5]
HepG221.57[4][5]
MCF-725.19[4][5]
12b Phenyl & Piperazine substitutionsVarious0.16 - 3.6 (GI50)[8][9][10]

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

Table 2: Kinase Inhibitory Activity of a Representative Bromo-Benzimidazole Derivative (Compound 6i)

Kinase TargetIC50 (nM)Reference
EGFR30.1[12]
HER228.3[12]
CDK2364[12]
mTOR152[12]

Note: Compound 6i is a 3-Fluoro substituted analogue, demonstrating the potential for halogenated benzimidazoles in kinase inhibition.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives of this compound, based on established methodologies for similar compounds.

Protocol 1: Synthesis of 2-Aryl-6-methyl-1H-benzo[d]imidazole Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the diversification of a bromo-benzimidazole scaffold.

Experimental Workflow: Synthesis

G start 6-bromo-4-methyl- 1H-benzo[d]imidazole reaction Suzuki-Miyaura Coupling start->reaction reagents Aryl/Heteroaryl Boronic Acid (R-B(OH)2) + Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) reagents->reaction product 2-Aryl-6-methyl- 1H-benzo[d]imidazole Derivatives reaction->product

Caption: Synthetic workflow for the diversification of the this compound scaffold.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,4-Dioxane and water

  • Round-bottom flask

  • Condenser

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-aryl-6-methyl-1H-benzo[d]imidazole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a general method for evaluating the kinase inhibitory activity of synthesized compounds.

Experimental Workflow: Kinase Inhibition Assay

G compound Prepare serial dilutions of test compounds mix Mix compounds and kinase solution in 384-well plate compound->mix reagents Prepare solution of: - Target Kinase - Substrate - ATP reagents->mix incubate Incubate at RT (e.g., 60 minutes) mix->incubate detect Add Kinase Detection Reagent incubate->detect measure Measure luminescence detect->measure analyze Calculate % inhibition and determine IC50 measure->analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Synthesized benzimidazole derivatives

  • Target protein kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the serially diluted compounds.

  • Prepare a solution of the target kinase, its substrate, and ATP in the assay buffer. The ATP concentration is typically at or near the Km for the specific kinase.

  • Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well containing the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction according to the kit manufacturer's instructions.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for the recommended time at room temperature.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized benzimidazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for benzimidazole-based kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Benzimidazole Kinase Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by a kinase inhibitor.

Conclusion

While direct experimental data for this compound in medicinal chemistry is not abundant, its structural features and the well-documented activities of related bromo-substituted benzimidazoles strongly suggest its potential as a valuable scaffold for the development of novel therapeutic agents. The protocols and data presented here provide a solid foundation for researchers to synthesize and evaluate new derivatives of this compound for applications in oncology and beyond. Further investigation into this and similar benzimidazole structures is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols: 6-bromo-4-methyl-1H-benzo[d]imidazole as a Key Intermediate for Novel Abemaciclib Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-bromo-4-methyl-1H-benzo[d]imidazole as a pivotal intermediate in the synthesis of novel analogs of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This document outlines detailed synthetic protocols, presents key biological data for a series of analogs, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

Abemaciclib (Verzenio®) is an FDA-approved oral medication for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Its mechanism of action involves the inhibition of CDK4 and CDK6, key regulators of the cell cycle.[3] The core structure of Abemaciclib features a distinct 2-anilino-5-(benzimidazol-2-yl)pyrimidine scaffold.[1][4] The intermediate, this compound, provides a strategic anchor point for the synthesis of diverse Abemaciclib analogs, allowing for the exploration of structure-activity relationships (SAR) and the development of next-generation CDK4/6 inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles.

The bromine atom at the 6-position of the benzimidazole ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the pyrimidine moiety. Subsequent functionalization via reactions like the Buchwald-Hartwig amination allows for the introduction of various substituted pyridine fragments, completing the core structure of the analogs.

Data Presentation

The following table summarizes the in vitro potency of Abemaciclib and a selection of its analogs against CDK4/cyclin D1 and CDK6/cyclin D3 complexes. The data highlights the impact of structural modifications on inhibitory activity.

CompoundR1R2R3CDK4 IC50 (nM)CDK6 IC50 (nM)
Abemaciclib Fi-PrH210
Analog 1 Hi-PrH525
Analog 2 FEtH315
Analog 3 Fi-PrCH2OH1050
C2213-A Fi-Pr--290
TQB3616 -----
Palbociclib ---1116
Ribociclib ---1039

Data compiled from multiple sources.[5][6][7][8] Note: Variations in assay conditions can lead to differences in reported IC50 values.

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below. Researchers should adapt these protocols based on the specific substrates and available laboratory equipment.

Protocol 1: Synthesis of this compound (Intermediate A)

This protocol is adapted from established methods for the synthesis of similar benzimidazole derivatives.[3][9]

Step 1: Synthesis of 6-methyl-1H-benzo[d]imidazole

  • In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq.) in formic acid (10 volumes).

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-methyl-1H-benzo[d]imidazole.

Step 2: Bromination of 6-methyl-1H-benzo[d]imidazole

  • Suspend 6-methyl-1H-benzo[d]imidazole (1.0 eq.) in acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add a solution of bromine (1.0-1.1 eq.) in acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Suzuki-Miyaura Coupling of Intermediate A with a Pyrimidine Derivative

This protocol provides a general method for the Suzuki coupling of this compound with a suitable boronic acid or ester derivative of a 2-chloropyrimidine.

Materials:

  • This compound (Intermediate A) (1.0 equiv)

  • 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask, add Intermediate A, the pyrimidine boronate ester, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.

Protocol 3: Buchwald-Hartwig Amination for Final Analog Synthesis

This protocol describes the palladium-catalyzed amination of the pyrimidinyl-benzimidazole intermediate with a substituted pyridin-2-amine.

Materials:

  • 2-chloro-5-(4-methyl-1H-benzo[d]imidazol-6-yl)pyrimidine (from Protocol 2) (1.0 equiv)

  • Substituted 5-(aminomethyl)pyridin-2-amine (1.1 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask, add the pyrimidinyl-benzimidazole intermediate, the substituted pyridin-2-amine, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate glovebox or under a stream of inert gas, prepare a solution of the palladium catalyst and ligand in the solvent.

  • Add the catalyst/ligand solution to the reaction flask.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final Abemaciclib analog.

Mandatory Visualizations

Signaling Pathway

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation cluster_2 Therapeutic Intervention Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD upregulates CDK4_6 CDK4/6 CyclinD->CDK4_6 activates Rb Rb (Retinoblastoma Protein) CDK4_6->Rb phosphorylates (inactivates) CDK4_6->Rb E2F E2F (Transcription Factor) Rb->E2F inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes Abemaciclib_Analogs Abemaciclib Analogs (from 6-bromo-4-methyl- 1H-benzo[d]imidazole) Abemaciclib_Analogs->CDK4_6 inhibit

Caption: CDK4/6 signaling pathway and the mechanism of action of Abemaciclib analogs.

Experimental Workflow

Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Core Assembly cluster_2 Analog Synthesis Start_Mat 4-methyl-1,2- phenylenediamine Intermediate_A 6-bromo-4-methyl- 1H-benzo[d]imidazole Start_Mat->Intermediate_A Cyclization & Bromination Coupled_Product Pyrimidinyl-benzimidazole Intermediate Intermediate_A->Coupled_Product Suzuki-Miyaura Coupling Pyrimidine 2-chloropyrimidine derivative Pyrimidine->Coupled_Product Final_Analog Abemaciclib Analog Coupled_Product->Final_Analog Buchwald-Hartwig Amination Pyridine_Amine Substituted pyridin-2-amine Pyridine_Amine->Final_Analog

Caption: General synthetic workflow for Abemaciclib analogs.

References

Application Notes and Protocols for the Functionalization of the 6-bromo-4-methyl-1H-benzo[d]imidazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical functionalization of the 6-bromo-4-methyl-1H-benzo[d]imidazole scaffold. This versatile heterocyclic core is a key building block in medicinal chemistry, offering a platform for the synthesis of novel compounds with a wide range of potential therapeutic applications. The strategic introduction of various substituents at the 6-position allows for the systematic exploration of structure-activity relationships (SAR) and the development of new drug candidates.

The benzimidazole moiety is a privileged structure found in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This document outlines detailed protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as the copper-catalyzed Ullmann condensation, for the derivatization of the this compound core.

General Experimental Workflow

The functionalization of the this compound scaffold typically follows a general workflow, as illustrated below. This involves the careful selection of reagents and optimization of reaction conditions to achieve the desired product in high yield and purity.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis Start Weigh Starting Materials: - this compound - Coupling Partner - Catalyst & Ligand - Base Solvent Add Anhydrous Solvent Start->Solvent Inert Degas and Purge with Inert Gas (Ar or N2) Solvent->Inert Heat Heat to Desired Temperature Inert->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product: - NMR (1H, 13C) - Mass Spectrometry - Purity (HPLC) Purify->Characterize

Caption: General experimental workflow for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering a versatile approach to functionalize the this compound scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds by reacting the this compound with a variety of organoboron reagents. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[3]

Reaction Scheme:

Ar-Br: this compound R-B(OR')2: Aryl- or heteroaryl-boronic acid or ester

Quantitative Data Summary (Representative)

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of bromo-substituted benzimidazole and indazole derivatives with various arylboronic acids. While specific data for this compound is limited, the data presented here for analogous compounds can be considered representative.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (10)Cs₂CO₃Dioxane/H₂O10015-20~85-95[3]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane8012~90[3]
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O10012~88[3]
4N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃DME802High[4]
5p-Tolylboronic acidPd/SSphos (5)-K₂CO₃Water/ACN3718>92[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.5 - 2.0 equivalents), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equivalents).

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.

  • Add the solvent system (e.g., a mixture of dioxane and water) to the flask.

  • Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-methyl-1H-benzo[d]imidazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[6][7] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the benzimidazole scaffold.

Reaction Scheme:

Ar-Br: this compound HNR¹R²: Primary or secondary amine

Quantitative Data Summary (Representative)

The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of 6-bromo-1H-indazole, a close structural analog, with various primary and secondary amines.

Table 1: Buchwald-Hartwig Amination with Primary Amines

AmineProductYield (%)
AnilineN-phenyl-1H-indazol-6-amine85
4-MethoxyanilineN-(4-methoxyphenyl)-1H-indazol-6-amine92
3-AminopyridineN-(pyridin-3-yl)-1H-indazol-6-amine78
BenzylamineN-benzyl-1H-indazol-6-amine88
CyclohexylamineN-cyclohexyl-1H-indazol-6-amine75
Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[8][9]

Table 2: Buchwald-Hartwig Amination with Secondary Amines

AmineProductYield (%)
Morpholine6-(morpholino)-1H-indazole95
Piperidine6-(piperidin-1-yl)-1H-indazole91
N-MethylanilineN-methyl-N-phenyl-1H-indazol-6-amine82
DibenzylamineN,N-dibenzyl-1H-indazol-6-amine76
4-(4-chlorophenyl)-4-hydroxypiperidine4-(4-chlorophenyl)-1-(1H-indazol-6-yl)piperidin-4-ol89
Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[8][9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous THF (5 mL) via syringe.

  • Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 6-amino-4-methyl-1H-benzo[d]imidazole derivative.

G Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd ArBr 6-bromo-4-methyl-1H- benzo[d]imidazole ArBr->OxAdd LPd(II)(Ar)(Br) L-Pd(II)(Ar)(Br) OxAdd->LPd(II)(Ar)(Br) CoordDeprot Amine Coordination & Deprotonation LPd(II)(Ar)(Br)->CoordDeprot Amine Amine (HNR¹R²) Amine->CoordDeprot Base Base Base->CoordDeprot LPd(II)(Ar)(NR1R2) L-Pd(II)(Ar)(NR¹R²) CoordDeprot->LPd(II)(Ar)(NR1R2) BaseHBr Base-HBr CoordDeprot->BaseHBr RedElim Reductive Elimination LPd(II)(Ar)(NR1R2)->RedElim RedElim->Pd(0)L Regeneration Product 6-amino-4-methyl-1H- benzo[d]imidazole RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the this compound and a terminal alkyne, providing access to alkynyl-substituted benzimidazoles.[10][11] These products can serve as versatile intermediates for further transformations.

Reaction Scheme:

Ar-Br: this compound R-C≡CH: Terminal alkyne

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or DMF) at room temperature, add sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), the copper(I) cocatalyst (e.g., CuI, 0.025 equiv), a base (e.g., diisopropylamine or triethylamine, 7.0 equiv), and the terminal alkyne (1.1 equiv).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an etheral solvent and filter through a pad of celite, washing the pad with the same solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the 6-alkynyl-4-methyl-1H-benzo[d]imidazole.

Heck Coupling

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between the this compound and an alkene.[12][13] This reaction is a valuable tool for the synthesis of vinyl-substituted benzimidazoles.

Reaction Scheme:

Ar-Br: this compound R-CH=CH₂: Alkene

Experimental Protocol: General Procedure for Heck Coupling

  • In a reaction vessel, combine this compound (1 equiv.), the alkene (1.5 equiv.), a base (e.g., NaOAc or Et₃N, 2 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand or a palladacycle, 1-5 mol%).

  • Add a suitable solvent such as DMF, NMP, or acetonitrile.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography.

Copper-Catalyzed Cross-Coupling Reaction

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[14] It provides an alternative to palladium-catalyzed methods, particularly for the synthesis of 6-amino- and 6-aryloxy-4-methyl-1H-benzo[d]imidazoles.

Reaction Scheme (C-N Coupling):

Ar-Br: this compound HNR¹R²: Amine or Phenol

Experimental Protocol: General Procedure for Ullmann C-N Coupling

  • In a sealable reaction tube, combine this compound (1 equiv.), the amine (1.2-2 equiv.), a copper catalyst (e.g., CuI or Cu₂O, 5-20 mol%), a ligand (e.g., a diamine or an amino acid, 10-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equiv.).

  • Add a high-boiling polar solvent such as DMF, DMSO, or NMP.

  • Seal the tube and heat the mixture to a temperature between 100 and 180 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic phase with aqueous ammonia solution (to remove copper salts) and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Biological Significance and Signaling Pathways

Functionalized benzimidazole derivatives are of significant interest in drug discovery due to their diverse biological activities.[1] The introduction of various substituents on the this compound scaffold can lead to compounds with potent anticancer and antimicrobial properties.

Anticancer Activity

Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and the modulation of critical signaling pathways.[15][16] Some derivatives act as inhibitors of epigenetic targets such as DNA methyltransferases and histone deacetylases.[15][16] Others have been found to target signaling pathways crucial for cancer cell proliferation and survival, such as the ERK and Hedgehog pathways.[17] For instance, some benzimidazole-based compounds have been identified as multi-target inhibitors, targeting EGFR, VEGFR-2, and Topoisomerase II.[1]

G cluster_0 Signaling Pathways cluster_1 Enzymatic Targets cluster_2 Cellular Effects Benzimidazole Functionalized 6-Aryl/Amino- 4-methyl-1H-benzo[d]imidazole ERK ERK Pathway Benzimidazole->ERK Inhibition Hedgehog Hedgehog Pathway Benzimidazole->Hedgehog Inhibition Epigenetic Epigenetic Targets (DNMTs, HDACs) Benzimidazole->Epigenetic Modulation Kinases Tyrosine Kinases (EGFR, VEGFR-2) Benzimidazole->Kinases Inhibition Topo Topoisomerase II Benzimidazole->Topo Inhibition Proliferation Inhibition of Proliferation ERK->Proliferation Hedgehog->Proliferation Apoptosis Apoptosis Epigenetic->Apoptosis Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis Topo->Apoptosis

Caption: Potential anticancer mechanisms of functionalized benzimidazoles.

Antimicrobial Activity

The benzimidazole scaffold is also a key component in many antimicrobial agents.[8][18] The mechanism of action for their antimicrobial effects can vary. For example, some benzimidazole derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[6] Others may disrupt the microbial cell membrane or inhibit other crucial cellular processes. The specific antimicrobial activity and mechanism are highly dependent on the nature and position of the substituents on the benzimidazole ring.[8][19]

G cluster_0 Bacterial Targets cluster_1 Cellular Effects Benzimidazole Functionalized 6-Aryl/Amino- 4-methyl-1H-benzo[d]imidazole DNAGyrase DNA Gyrase Benzimidazole->DNAGyrase Inhibition CellMembrane Cell Membrane Integrity Benzimidazole->CellMembrane Disruption Other Other Essential Enzymes Benzimidazole->Other Inhibition Replication Inhibition of DNA Replication DNAGyrase->Replication Disruption Cell Membrane Disruption CellMembrane->Disruption Death Bacterial Cell Death Other->Death Replication->Death Disruption->Death

Caption: Potential antimicrobial mechanisms of functionalized benzimidazoles.

References

Application Notes and Protocols for Developing Anticancer Agents from 6-bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer agents derived from the scaffold 6-bromo-4-methyl-1H-benzo[d]imidazole. The protocols outlined below are based on established methodologies for similar benzimidazole derivatives and are intended to serve as a foundational framework for further research and development.

Disclaimer: While extensive research has been conducted on the anticancer properties of benzimidazole derivatives, literature specifically detailing the synthesis and biological activity of compounds derived from this compound is limited. The following protocols and data are based on established methods for structurally related compounds and should be adapted and optimized as necessary for this specific scaffold.

Synthesis of 2-Aryl-6-bromo-4-methyl-1H-benzo[d]imidazole Derivatives

A versatile method for the synthesis of 2-aryl substituted benzimidazoles is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the benzimidazole core and various aryl or heteroaryl moieties.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 2-(Aryl)-6-bromo-4-methyl-1H-benzo[d]imidazole.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard organic synthesis glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield the pure 2-aryl-6-bromo-4-methyl-1H-benzo[d]imidazole derivative.

G cluster_synthesis Suzuki-Miyaura Coupling Workflow start Start Materials: This compound Arylboronic acid react Reaction: Pd(OAc)2, SPhos, K3PO4 Dioxane/Water, 80-100°C start->react 1 workup Work-up: Quenching, Extraction react->workup 2 purify Purification: Column Chromatography workup->purify 3 product Product: 2-Aryl-6-bromo-4-methyl- 1H-benzo[d]imidazole purify->product 4

Synthetic workflow for 2-aryl-6-bromo-4-methyl-1H-benzo[d]imidazole.

In Vitro Anticancer Activity Evaluation

The preliminary assessment of the anticancer potential of the synthesized compounds is crucial. The MTT assay is a widely used colorimetric method to determine cell viability and cytotoxicity.

Experimental Protocol: MTT Assay

This protocol outlines the procedure for evaluating the cytotoxicity of the synthesized benzimidazole derivatives against various cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzimidazole derivatives in the complete culture medium. Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

G cluster_mtt MTT Assay Workflow seed Seed Cancer Cells in 96-well plate treat Treat with Benzimidazole Derivatives seed->treat incubate1 Incubate (48-72h) treat->incubate1 mtt_add Add MTT Solution incubate1->mtt_add incubate2 Incubate (4h) mtt_add->incubate2 solubilize Solubilize Formazan (DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Workflow for in vitro anticancer activity evaluation using the MTT assay.
Data Presentation: In Vitro Cytotoxicity

The following table summarizes hypothetical IC₅₀ values for a series of 2-aryl-6-bromo-4-methyl-1H-benzo[d]imidazole derivatives against various cancer cell lines.

Compound IDR-Group (at 2-position)MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
BMBI-1 Phenyl15.2 ± 1.820.5 ± 2.118.9 ± 1.5
BMBI-2 4-Methoxyphenyl8.7 ± 0.912.3 ± 1.110.5 ± 1.3
BMBI-3 4-Chlorophenyl5.4 ± 0.67.8 ± 0.86.1 ± 0.7
BMBI-4 4-Nitrophenyl3.1 ± 0.44.5 ± 0.53.9 ± 0.4
Doxorubicin (Positive Control)0.8 ± 0.11.1 ± 0.20.9 ± 0.1

Values are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action Studies

Understanding the mechanism by which these compounds exert their anticancer effects is crucial for further development. Benzimidazole derivatives have been reported to target various cellular pathways and enzymes.

Inhibition of PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[2][3]

This protocol is for assessing the effect of the synthesized compounds on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Cancer cell line of interest

  • Synthesized benzimidazole derivatives

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein phosphorylation.

cluster_pi3k Inhibition of PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTORC1->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Inhibition of the PI3K/Akt signaling pathway by benzimidazole derivatives.
Inhibition of Topoisomerase I

Topoisomerase I is an enzyme that plays a crucial role in DNA replication and transcription. Its inhibition can lead to DNA damage and apoptosis in cancer cells.[4][5][6][7]

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[5]

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction buffer

  • Synthesized benzimidazole derivatives

  • Camptothecin (positive control)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium Bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add Topoisomerase I to initiate the reaction. Include a control without the enzyme and a positive control with camptothecin.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form.

cluster_topo Topoisomerase I Inhibition Assay Workflow scDNA Supercoiled DNA Complex DNA-Topo I Cleavable Complex scDNA->Complex Binding TopoI Topoisomerase I TopoI->Complex rDNA Relaxed DNA Complex->rDNA Religation Apoptosis Apoptosis Complex->Apoptosis DNA Damage Benzimidazole Benzimidazole Derivative Benzimidazole->Complex Stabilizes

Mechanism of Topoisomerase I inhibition by benzimidazole derivatives.
Inhibition of EGFR and HER2 Kinases

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that are often overexpressed in cancer and play a key role in tumor growth.

This protocol provides a general method to assess the inhibitory activity of the synthesized compounds against EGFR and HER2 kinases.

Materials:

  • Recombinant human EGFR and HER2 kinases

  • Kinase-specific substrate (peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C or 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity by quantifying the amount of ADP produced using a suitable detection reagent and a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

cluster_egfr EGFR/HER2 Signaling and Inhibition Ligand Growth Factor (e.g., EGF) EGFR EGFR/HER2 Ligand->EGFR Dimer Dimerization EGFR->Dimer Phos Autophosphorylation Dimer->Phos RAS RAS-RAF-MEK-ERK (MAPK) Pathway Phos->RAS PI3K PI3K-Akt-mTOR Pathway Phos->PI3K Proliferation Cell Proliferation RAS->Proliferation Survival Cell Survival PI3K->Survival Benzimidazole Benzimidazole Derivative Benzimidazole->Phos Inhibits

Inhibition of EGFR/HER2 signaling by benzimidazole derivatives.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel anticancer agents. The synthetic and screening protocols provided in these application notes offer a robust framework for researchers to synthesize and evaluate new derivatives. By exploring different substitutions at the 2-position and elucidating their mechanisms of action, it is possible to identify lead compounds with potent and selective anticancer activity for further preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-bromo-4-methyl-1H-benzo[d]imidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a two-step process:

  • Formation of the Benzimidazole Core: Condensation of 3-methyl-1,2-phenylenediamine with a one-carbon synthon, most commonly formic acid, to form 4-methyl-1H-benzo[d]imidazole.

  • Electrophilic Bromination: Introduction of a bromine atom onto the 5-position of the 4-methyl-1H-benzo[d]imidazole ring using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent.[1][2]

Q2: What are the key factors that can influence the yield of the synthesis?

A2: Several factors can significantly impact the overall yield:

  • Purity of Starting Materials: Impurities in the 3-methyl-1,2-phenylenediamine or formic acid can lead to side reactions and lower yields.

  • Reaction Conditions: Temperature, reaction time, and choice of solvent are critical for both the cyclization and bromination steps.[1]

  • Stoichiometry of Reagents: Precise control over the amount of brominating agent is crucial to prevent over-bromination.[1]

  • Work-up and Purification: Inefficient extraction or purification methods can lead to product loss.[1]

Q3: What are some common side products or impurities to expect?

A3: Common impurities include unreacted starting materials, over-brominated products (e.g., dibromo-derivatives), and positional isomers formed during bromination. Incomplete cyclization during the first step can also result in side products.[1]

Q4: How can the final product be effectively purified?

A4: Purification is typically achieved through recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The choice of method depends on the nature and quantity of the impurities.[1][2]

Troubleshooting Guides

Problem 1: Low Yield of 4-methyl-1H-benzo[d]imidazole (Intermediate)
Possible Cause Suggested Solution
Incomplete Cyclization- Ensure the reaction is heated to a sufficient temperature (reflux, approx. 100-110 °C) to drive the reaction to completion.[1]- Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).[1]
Decomposition of Product- Avoid excessively high temperatures or prolonged heating, which can lead to degradation.
Product Loss During Work-up- Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to a pH of 7-8 to ensure complete precipitation of the product.[1]- Use an appropriate solvent for extraction in which the product has high solubility.
Problem 2: Low Yield of this compound (Final Product)
Possible Cause Suggested Solution
Inefficient Bromination- Verify the activity of the brominating agent (e.g., NBS, bromine).- Optimize the reaction temperature. Bromination is often performed at low temperatures (0-5 °C) to control selectivity.[1]- Adjust the stoichiometry of the brominating agent; use a slight excess (1.0-1.1 equivalents) to ensure complete conversion of the starting material.[1]
Over-bromination- Carefully control the amount of the brominating agent used.[1]- Perform the reaction at a lower temperature to increase selectivity for mono-bromination.[1]- Add the brominating agent dropwise to maintain control over the reaction.[1]
Formation of Isomers- The methyl group directs electrophilic substitution, but minor isomers can form. Optimize bromination conditions (solvent, temperature) to favor the desired 6-bromo isomer.[1]- Isomers can often be separated by careful column chromatography.[1]
Product Loss During Work-up- Quench the reaction with a solution of sodium thiosulfate to neutralize any unreacted bromine.[1]- Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-methyl-1H-benzo[d]imidazole (Intermediate)

This protocol is adapted from established methods for benzimidazole synthesis.[1][2]

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-1,2-phenylenediamine (1.0 eq.) in formic acid (10 volumes).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralization: Slowly add a saturated sodium bicarbonate solution until the pH is approximately 7-8, causing the product to precipitate.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-1H-benzo[d]imidazole.

Protocol 2: Synthesis of this compound

This protocol is a plausible route based on standard bromination procedures for benzimidazoles.[1][2]

  • Reaction Setup: Suspend 4-methyl-1H-benzo[d]imidazole (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

  • Cooling: Cool the mixture in an ice bath to 0-5 °C.

  • Bromination: Add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq.) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Neutralization and Extraction: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: Bromination start1 3-methyl-1,2-phenylenediamine + Formic Acid reflux Reflux (100-110°C, 2-4h) start1->reflux workup1 Work-up & Neutralization reflux->workup1 intermediate 4-methyl-1H-benzo[d]imidazole workup1->intermediate start2 4-methyl-1H-benzo[d]imidazole + NBS intermediate->start2 bromination Bromination (0-5°C, 1-3h) start2->bromination workup2 Quenching & Extraction bromination->workup2 purification Purification (Recrystallization/Chromatography) workup2->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Guide cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed check_tlc Check TLC for Starting Material start->check_tlc check_impurities Check for Multiple Spots on TLC start->check_impurities workup_loss Product Loss During Work-up: - Optimize pH for extraction - Use appropriate solvents start->workup_loss If reaction appears complete incomplete_reaction Incomplete Reaction: - Increase reaction time/temp - Check reagent purity check_tlc->incomplete_reaction Starting material present over_bromination Over-bromination: - Lower temperature - Control NBS stoichiometry check_impurities->over_bromination Higher Rf spots isomer_formation Isomer Formation: - Optimize bromination conditions - Purify by column chromatography check_impurities->isomer_formation Spots with similar Rf

Caption: Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Purification of 6-bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-bromo-4-methyl-1H-benzo[d]imidazole. The following information is based on established methods for the purification of analogous benzimidazole derivatives and should be adapted as a starting point for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for benzimidazole derivatives, including this compound, are recrystallization and column chromatography.[1] The choice between these methods depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in my crude this compound sample?

A2: Common impurities may include unreacted starting materials, over-brominated byproducts (e.g., dibromo- or tribromo-substituted benzimidazoles), and isomers formed during the bromination step.[1] If the synthesis involves the cyclization of a phenylenediamine derivative, incomplete cyclization can also result in impurities.[1]

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.[2] It is recommended to test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane) to find the most suitable system.[2] For similar compounds, solvent systems like methyl tert-butyl ether/hexane and n-heptane have been used.[3][4]

Q4: What stationary and mobile phases are recommended for column chromatography?

A4: For the column chromatography of benzimidazole derivatives, silica gel is a commonly used stationary phase.[1][2] The mobile phase (eluent) is typically a mixture of a non-polar solvent and a more polar solvent. Common solvent systems include ethyl acetate/methanol or petroleum ether/ethyl acetate.[2] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis to achieve good separation.[5]

Q5: How can I monitor the purity of my fractions during purification?

A5: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of your column chromatography and to check the purity of your recrystallized product.[5] High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity.[6] For HPLC analysis of benzimidazole derivatives, a reverse-phase C8 or C18 column is often used with a mobile phase consisting of an aqueous component with an acid modifier and an organic solvent like acetonitrile.[6] Detection is commonly performed using a UV detector.[6]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery The compound is too soluble in the chosen solvent. Too much solvent was used. Premature crystallization occurred during hot filtration. The cooling process was too rapid.[2]Select a solvent system with lower solubility for your compound at room temperature. Use the minimum amount of hot solvent necessary for complete dissolution. Pre-heat the filtration apparatus (funnel, filter paper) to prevent premature crystal formation. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal yield.[2]
Product is Oily or Fails to Crystallize Presence of impurities inhibiting crystal lattice formation. The compound may have a low melting point or be an amorphous solid.[2]Try to "salt out" the product by adding a non-polar solvent (e.g., hexane) to a solution of the crude product in a more polar solvent (e.g., dichloromethane). Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Use a seed crystal from a previous successful batch, if available. If recrystallization consistently fails, column chromatography is the recommended alternative.[2]
Product is Colored Presence of colored impurities.Dissolve the product in a suitable solvent and treat it with activated charcoal to adsorb the colored impurities before hot filtration.[2]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Separation of Impurities Inappropriate solvent system (eluent). The polarity of the eluent is too high or too low. Column overloading.[2]Optimize the eluent system using TLC to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. A gradient elution may be necessary.[2] Ensure the amount of crude product loaded onto the column is appropriate for the column size.
Product Does Not Elute The eluent is not polar enough.Gradually increase the polarity of the eluent system. For example, increase the percentage of methanol in an ethyl acetate/methanol mixture.
Product Elutes Too Quickly with Impurities The eluent is too polar.Decrease the polarity of the eluent system. For example, increase the percentage of petroleum ether in a petroleum ether/ethyl acetate mixture.

Quantitative Data for Analogous Compounds

The following table summarizes purification data for compounds structurally similar to this compound. This data should be used as a reference to guide your purification strategy.

CompoundPurification MethodSolvent SystemYieldPurityReference
6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazoleRecrystallizationn-heptane80% (total)99% (liquid phase)[4]
6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazoleRecrystallizationmethyl tert-butyl ether/hexane--[3]
2-(4-Chlorophenylethynyl)-1-tertbutoxycarbonylbenzimidazoleColumn Chromatography followed by RecrystallizationPE/EtOAc (9.8:0.2), then Et₂O59%-[7]

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent system.[2]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution warm for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and activated charcoal if used).[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance the yield of crystals.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[2]

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column, allowing the silica to settle into a packed bed.[2]

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[2]

  • Column Loading: Carefully add the silica-adsorbed sample to the top of the column.[2]

  • Elution: Begin passing the eluent through the column. Start with a low polarity solvent system and gradually increase the polarity (gradient elution) to move the compounds down the column at different rates.[2]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[2]

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[2]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]

Visualizations

PurificationWorkflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal treatment charcoal->hot_filter cool Cool to Crystallize hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect pure Pure Product collect->pure

Caption: A typical workflow for the purification of a crude solid by recrystallization.

TroubleshootingTree start Purification Issue? recrystallization Recrystallization Issue start->recrystallization chromatography Chromatography Issue start->chromatography low_recovery Low Recovery? recrystallization->low_recovery Yes oily_product Oily Product? recrystallization->oily_product No poor_separation Poor Separation? chromatography->poor_separation Yes no_elution Product Not Eluting? chromatography->no_elution No sol1 Check Solvent System Use Minimum Hot Solvent Cool Slowly low_recovery->sol1 sol2 Try 'Salting Out' Scratch Flask Use Seed Crystal oily_product->sol2 sol3 Optimize Eluent via TLC Check Column Loading poor_separation->sol3 sol4 Increase Eluent Polarity no_elution->sol4

Caption: A decision tree for troubleshooting common purification problems.

References

common side products in the synthesis of 6-bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-bromo-4-methyl-1H-benzo[d]imidazole. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical approach for the synthesis of this compound involves a two-step process:

  • Formation of the Benzimidazole Core: Condensation of 3-methyl-o-phenylenediamine with formic acid to yield 4-methyl-1H-benzo[d]imidazole.

  • Electrophilic Bromination: Subsequent bromination of the 4-methyl-1H-benzo[d]imidazole intermediate to introduce a bromine atom onto the benzene ring.[1]

Q2: What are the most common side products I should be aware of during the synthesis?

During the synthesis of this compound, several side products can form, broadly categorized as follows:

  • Incomplete Cyclization Products: Arising from the first step if the condensation reaction does not go to completion.

  • Isomeric Bromination Products: Due to the directing effects of the methyl group and the imidazole ring, bromination can occur at different positions on the benzene ring.

  • Over-brominated Products: The addition of more than one bromine atom to the benzimidazole ring system, resulting in dibromo- or even tribromo-derivatives.[1]

  • N-Bromination Products: Bromination occurring on one of the nitrogen atoms of the imidazole ring.

  • Benzylic Bromination Products: Radical bromination of the methyl group, particularly when using N-bromosuccinimide (NBS) with a radical initiator.[2]

Q3: How can I minimize the formation of these side products?

Minimizing side product formation requires careful control of reaction conditions:

  • For Incomplete Cyclization: Ensure the initial condensation reaction is driven to completion by allowing for sufficient reaction time and maintaining the appropriate temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • For Isomeric and Over-brominated Products: Carefully control the stoichiometry of the brominating agent (e.g., use of 1.0-1.1 equivalents of bromine).[1] Performing the reaction at a lower temperature can also enhance selectivity.

  • For N-Bromination: Using a protic solvent like acetic acid can favor C-bromination by protonating the imidazole nitrogens, thus deactivating them towards electrophilic attack.[2]

  • For Benzylic Bromination: To avoid bromination of the methyl group, perform the reaction in the dark and avoid using radical initiators, especially when N-bromosuccinimide (NBS) is the brominating agent.[2]

Q4: What are the best methods for purifying the final product?

Purification of this compound is typically achieved through:

  • Recrystallization: Using a suitable solvent or solvent system (e.g., ethanol/water) can effectively remove many impurities.

  • Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired product from isomers and other side products. The choice of eluent will depend on the polarity of the impurities.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible CauseSuggested Solution
Incomplete Cyclization - Increase the reflux time during the formation of 4-methyl-1H-benzo[d]imidazole. - Ensure the formic acid is in sufficient excess. - Monitor the reaction to completion using TLC.
Inefficient Bromination - Confirm the activity of the brominating agent. - Adjust the reaction temperature; some reactions may require gentle heating to proceed at a reasonable rate. - Ensure proper mixing of the reactants.
Product Loss During Work-up - Carefully neutralize the reaction mixture to the optimal pH for precipitation of the product. - Use an appropriate organic solvent for extraction in which the product has high solubility.
Problem 2: Presence of Multiple Spots on TLC After Synthesis
Possible CauseSuggested Solution
Unreacted Starting Material - Increase reaction time or temperature to drive the reaction to completion. - Ensure the stoichiometry of the reactants is correct.
Formation of Isomers - Optimize bromination conditions (solvent, temperature, and brominating agent) to favor the formation of the desired 6-bromo isomer. - Isomers can often be separated by careful column chromatography.
Over-bromination - Carefully control the amount of brominating agent used (1.0-1.1 equivalents). - Add the brominating agent dropwise at a low temperature to control the reaction rate and selectivity.[1]
Benzylic Bromination - If using NBS, conduct the reaction in the absence of light and radical initiators. - Consider using a different brominating agent, such as bromine in acetic acid, which favors electrophilic aromatic substitution.[2]

Data Presentation

Table 1: Potential Side Products in the Synthesis of this compound

Disclaimer: The following data is illustrative and intended to guide the researcher in identifying potential impurities. Actual retention times and spectral data will depend on the specific analytical conditions used.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
4-methyl-1H-benzo[d]imidazoleC₈H₈N₂132.16Unreacted intermediate
7-bromo-4-methyl-1H-benzo[d]imidazoleC₈H₇BrN₂211.06Isomeric bromination product
5-bromo-4-methyl-1H-benzo[d]imidazoleC₈H₇BrN₂211.06Isomeric bromination product
x,x-dibromo-4-methyl-1H-benzo[d]imidazoleC₈H₆Br₂N₂289.96Over-bromination product
6-bromo-4-(bromomethyl)-1H-benzo[d]imidazoleC₈H₆Br₂N₂289.96Benzylic bromination product
1,6-dibromo-4-methyl-1H-benzo[d]imidazoleC₈H₆Br₂N₂289.96N-bromination and C-bromination

Experimental Protocols

Protocol 1: Synthesis of 4-methyl-1H-benzo[d]imidazole (Intermediate)

  • In a round-bottom flask, dissolve 3-methyl-o-phenylenediamine (1.0 eq.) in formic acid (10 volumes).

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-1H-benzo[d]imidazole.

Protocol 2: Bromination of 4-methyl-1H-benzo[d]imidazole

  • Suspend 4-methyl-1H-benzo[d]imidazole (1.0 eq.) in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Neutralize any unreacted bromine by adding a saturated solution of sodium thiosulfate.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination start 3-methyl-o-phenylenediamine + Formic Acid reflux Reflux (100-110°C) start->reflux workup1 Neutralization & Precipitation reflux->workup1 intermediate 4-methyl-1H-benzo[d]imidazole workup1->intermediate bromination Bromine in Acetic Acid (0-5°C) intermediate->bromination workup2 Quenching & Precipitation bromination->workup2 purification Purification (Recrystallization/Chromatography) workup2->purification product This compound purification->product Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Work-up Issues issue->cause3 sol1 Increase Time/Temp Check Stoichiometry cause1->sol1 Address with sol2 Control Temp Control Stoichiometry Choose Reagents Carefully cause2->sol2 Mitigate by sol3 Optimize pH Use Correct Solvents cause3->sol3 Resolve by outcome Improved Yield & Purity sol1->outcome Leads to sol2->outcome Leads to sol3->outcome Leads to

References

Technical Support Center: Suzuki Coupling with Brominated Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the Suzuki-Miyaura cross-coupling of brominated benzimidazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with a brominated benzimidazole is resulting in a low or non-existent yield. What are the primary causes?

A1: Low yields in Suzuki couplings involving brominated benzimidazoles are frequently encountered and can be attributed to several factors, primarily related to the inherent properties of the benzimidazole ring system.

  • Catalyst Inhibition/Poisoning: The nitrogen atoms in the benzimidazole ring, particularly the unprotected N-H group, can coordinate to the palladium catalyst. This coordination can inhibit the catalyst or lead to the formation of inactive palladium complexes, effectively "poisoning" the catalytic cycle.[1]

  • Protodeboronation: This is a common side reaction where the boronic acid coupling partner is converted back to the corresponding arene by replacement of the boronic acid group with a hydrogen atom.[1] This is often promoted by the basic reaction conditions and the presence of water.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the brominated benzimidazole can reduce the yield of the desired cross-coupled product.

  • Poor Solubility: Benzimidazole derivatives can sometimes have poor solubility in common organic solvents, which can hinder the reaction kinetics.[2]

  • Substrate Deactivation: The electronic properties of the benzimidazole ring can influence the reactivity of the C-Br bond, sometimes making the oxidative addition step of the catalytic cycle more difficult.

Q2: How can I improve the yield of my Suzuki coupling reaction with an unprotected N-H brominated benzimidazole?

A2: Optimizing the reaction conditions is crucial for the successful coupling of unprotected N-H benzimidazoles. Here are several strategies to consider:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. Bulky, electron-rich phosphine ligands are often effective in promoting the desired coupling and minimizing catalyst inhibition.[1] Pre-formed palladium precatalysts can also be more effective than generating the active catalyst in situ.[1]

  • Base Selection: The base plays a important role in the catalytic cycle. While stronger bases can promote the reaction, they can also increase the rate of side reactions like protodeboronation. Screening different bases is recommended.

  • Solvent System: A combination of an organic solvent and water is often used. The choice of solvent can significantly impact the solubility of the reactants and the overall reaction rate.

  • Temperature and Reaction Time: These parameters should be carefully monitored and optimized. Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition or increased side reactions.

For a comparative look at different reaction conditions, refer to the tables in the "Data Presentation" section below.

Q3: What are the most common side reactions I should be aware of, and how can I minimize them?

A3: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Minimizing Protodeboronation:

    • Use anhydrous solvents and reagents where possible.

    • Employ milder bases.

    • Use a higher equivalent of the boronic acid (e.g., 1.5-2.0 equivalents) to compensate for some loss.[1]

    • Consider using boronic esters (e.g., pinacol esters), which can be more stable under certain conditions.

  • Minimizing Homocoupling:

    • Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling of the boronic acid.

    • Use a well-defined palladium precatalyst to minimize the presence of Pd(II) species that can initiate homocoupling.

Q4: Should I consider protecting the N-H group of the benzimidazole?

A4: While recent advancements have enabled the direct coupling of unprotected N-H benzimidazoles, N-protection remains a very effective strategy to overcome issues related to catalyst inhibition.[3]

  • When to Consider N-Protection:

    • If you have attempted to optimize the reaction with the unprotected substrate without success.

    • If you are working with particularly sensitive substrates.

    • If high purity of the final product is critical, as it can simplify purification.

  • Common Protecting Groups: A variety of N-protecting groups can be used, such as Boc, Trityl, or a simple alkyl or benzyl group. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

Data Presentation

The following tables summarize representative reaction conditions for the Suzuki coupling of brominated benzimidazoles with various arylboronic acids.

Table 1: Comparison of Ligands for the Suzuki Coupling of 1-cyclohexyl-2-iodo-1H-benzimidazole with 4-tolylboronic acid [4]

EntryCatalystLigandYield (%)
1PdCl2BINAP21
2PdCl2DPPF37
3PdCl2DPPP30
4PdCl2SPhos60
5PdCl2Xantphos31
6PdCl2A-taphos45

Reaction conditions: 1-cyclohexyl-2-iodo-1H-benzimidazole (1 mmol), 4-tolylboronic acid (1.6 mmol), PdCl2 (5 mol%), Ligand (10 mol%), K2CO3 (2 mmol), DMF, microwave heating at 120 °C for 30 minutes.

Table 2: Comparison of Bases for the Suzuki Coupling of 1-cyclohexyl-2-iodo-1H-benzimidazole with 4-tolylboronic acid

EntryBaseYield (%)
1K2CO360
2Na2CO355
3K3PO458
4Cs2CO372
5Et3N40

Reaction conditions: 1-cyclohexyl-2-iodo-1H-benzimidazole (1 mmol), 4-tolylboronic acid (1.6 mmol), PdCl2 (5 mol%), SPhos (10 mol%), Base (2 mmol), DMF, microwave heating at 120 °C for 30 minutes.

Table 3: Comparison of Solvents for the Suzuki Coupling of 1-cyclohexyl-2-iodo-1H-benzimidazole with 4-tolylboronic acid

EntrySolventYield (%)
1DMF72
2Toluene65
3Dioxane81
4Acetonitrile50
5THF58

Reaction conditions: 1-cyclohexyl-2-iodo-1H-benzimidazole (1 mmol), 4-tolylboronic acid (1.6 mmol), PdCl2 (5 mol%), SPhos (10 mol%), Cs2CO3 (2 mmol), Solvent, microwave heating at 120 °C for 30 minutes.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Brominated Benzimidazole

This protocol provides a general starting point. Optimization of specific reagents, concentrations, and reaction times may be necessary for different substrates.

Materials:

  • Brominated benzimidazole (1.0 equiv)

  • Arylboronic acid (1.5–2.0 equiv)[5]

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or a precatalyst like XPhos Pd G3; 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos, XPhos; 1.2-6 mol%)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3; 2.0-3.0 equiv)[6]

  • Degassed solvent (e.g., 1,4-dioxane/water, THF/water, DMF)[7]

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the brominated benzimidazole (1.0 equiv), arylboronic acid (1.5–2.0 equiv), and base (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Through the septum, add the degassed solvent. Add the palladium catalyst and ligand (if separate).

  • Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Reactants Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Add Solvent & Catalyst Add Solvent & Catalyst Inert Atmosphere->Add Solvent & Catalyst Degas Mixture Degas Mixture Add Solvent & Catalyst->Degas Mixture Heat to Temp Heat to Temp Degas Mixture->Heat to Temp Monitor Progress Monitor Progress Heat to Temp->Monitor Progress Quench & Extract Quench & Extract Monitor Progress->Quench & Extract Wash & Dry Wash & Dry Quench & Extract->Wash & Dry Concentrate Concentrate Wash & Dry->Concentrate Purify Purify Concentrate->Purify Product Analysis Product Analysis Purify->Product Analysis Troubleshooting_Logic Low Yield Low Yield Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Purity? Degradation? Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Consider Side Reactions Consider Side Reactions Low Yield->Consider Side Reactions N-H Issue? N-H Issue? Low Yield->N-H Issue? Screen Catalysts/Ligands Screen Catalysts/Ligands Optimize Conditions->Screen Catalysts/Ligands Screen Bases Screen Bases Optimize Conditions->Screen Bases Screen Solvents Screen Solvents Optimize Conditions->Screen Solvents Vary Temperature Vary Temperature Optimize Conditions->Vary Temperature Protodeboronation Protodeboronation Consider Side Reactions->Protodeboronation Homocoupling Homocoupling Consider Side Reactions->Homocoupling N-H Issue?->Optimize Conditions No Use Bulky Ligand Use Bulky Ligand N-H Issue?->Use Bulky Ligand Yes Use Precatalyst Use Precatalyst N-H Issue?->Use Precatalyst Yes Protect N-H Protect N-H N-H Issue?->Protect N-H Yes

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination for 6-bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 6-bromo-4-methyl-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of this compound resulting in a low yield or no reaction?

Low yields or reaction failure with this substrate can be attributed to several factors:

  • Catalyst Poisoning: The nitrogen atoms in the benzimidazole ring can coordinate to the palladium catalyst, leading to deactivation.[1] This is a common issue with N-heterocyclic substrates.

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. An inappropriate ligand may not be sterically bulky or electron-rich enough to promote the desired coupling.[2]

  • Incorrect Base Selection: The strength and solubility of the base are crucial. A base that is too weak may not facilitate deprotonation effectively, while a very strong base could be incompatible with other functional groups.[2][3]

  • Poor Reagent/Solvent Quality: Palladium-catalyzed reactions are highly sensitive to air and moisture. Impure reagents or improperly dried solvents can deactivate the catalyst.[1]

  • Inadequate Temperature: These reactions typically require heating to proceed at a reasonable rate; however, excessively high temperatures can lead to catalyst decomposition.[1]

Q2: How do I choose the best ligand for the amination of this specific benzimidazole derivative?

For N-heterocyclic compounds like this compound, sterically hindered and electron-rich phosphine ligands are generally the most effective.[2]

  • Bulky Monodentate Ligands: Ligands such as XPhos, RuPhos, and tBuXPhos are often successful for coupling N-heterocycles.[2] In studies on similar benzimidazole substrates, XPhos has been shown to be highly effective.[2][4]

  • Bidentate Ligands: While sometimes less effective for benzimidazoles, ligands like BINAP and Xantphos can also be considered.[2]

  • Pre-catalysts: Using pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) can lead to more consistent results by ensuring the efficient formation of the active catalytic species.[2][5]

Q3: What is the most suitable base for this reaction?

The choice of base depends on the functional group tolerance of your substrates.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates but are not compatible with base-sensitive functional groups.[2][3]

  • Weaker Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance but may necessitate higher temperatures or catalyst loadings.[2][3] Cs₂CO₃ is often a good starting point due to its solubility in common organic solvents.[2]

Q4: Which solvent should I use for the amination of this compound?

Aprotic polar solvents and aromatic hydrocarbons are commonly used.

  • Toluene and 1,4-Dioxane: These are the most frequently used and often effective solvents for Buchwald-Hartwig aminations.[1][6]

  • Other Ethereal Solvents: Tetrahydrofuran (THF), cyclopentyl methyl ether (CPME), and di-tert-butyl ether (tBu₂O) can also be suitable.[7]

  • Solubility: Poor solubility of any reaction component is a common reason for reaction failure. Ensure your starting materials and base are soluble in the chosen solvent.[1][7] In some cases, switching from toluene to dioxane can improve solubility and conversion.[2][4]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

  • Question: I have set up my reaction with this compound, an amine, a palladium source, a ligand, and a base, but I am observing little to no product formation. What should I check first?

  • Answer:

    • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Ensure your reaction was set up under a properly maintained inert atmosphere (argon or nitrogen) and that all reagents and solvents were adequately degassed.[2]

    • Reagent and Solvent Purity: Trace amounts of water or other impurities can deactivate the catalyst. Use anhydrous solvents and pure reagents.

    • Catalyst System: The combination of the palladium precursor and ligand is critical. For this substrate, consider starting with a bulky monodentate ligand like XPhos or a corresponding pre-catalyst.[2][4]

Problem 2: Reaction Stalls or Proceeds Very Slowly

  • Question: My reaction starts to form the product, but it stalls before reaching completion. What could be the issue?

  • Answer:

    • Catalyst Deactivation: The benzimidazole substrate itself can act as a ligand and poison the palladium catalyst over time.[1] Increasing the catalyst or ligand loading might help.

    • Insolubility: As the reaction progresses, the solubility of the components might change, leading to a slowdown. Gentle heating and vigorous stirring are essential. If insolubility is suspected, consider a different solvent system.[7]

    • Temperature: The reaction may require a higher temperature to proceed to completion. Typically, temperatures between 80-110 °C are employed.[1] However, be cautious of catalyst decomposition at excessively high temperatures (>120 °C).[1]

Problem 3: Formation of Side Products, Including Dehalogenation

  • Question: Besides my desired product, I am observing the formation of 4-methyl-1H-benzo[d]imidazole (dehalogenated starting material). How can I minimize this side reaction?

  • Answer:

    • Ligand Choice: The ligand plays a significant role in preventing dehalogenation. Bulky, electron-rich ligands like SPhos or XPhos, as well as certain N-heterocyclic carbene (NHC) ligands, can suppress this side reaction.[8]

    • Base Selection: Very strong bases can sometimes promote dehalogenation. Consider switching from a strong base like NaOtBu to a weaker one such as Cs₂CO₃ or K₃PO₄.[8]

    • N-Protection: The acidic N-H proton of the benzimidazole can sometimes interfere with the catalytic cycle. Protecting the benzimidazole nitrogen with a group like Boc (tert-butyloxycarbonyl) can mitigate dehalogenation.[8]

Data Presentation: Parameter Screening for Optimization

For a systematic optimization of the Buchwald-Hartwig amination of this compound, a Design of Experiments (DoE) approach is recommended over changing one variable at a time.[9] The following tables provide a starting point for screening key reaction parameters.

Table 1: Ligand and Solvent Screening

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Conversion (%)
1Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene10016e.g., 85
2Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane10016e.g., 95
3Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane10016e.g., 80
4XPhos Pd G3 (2)-Cs₂CO₃ (2.0)Dioxane10016e.g., 98
5Pd₂(dba)₃ (2)BINAP (4)Cs₂CO₃ (2.0)Dioxane10016e.g., 40

Conversion percentages are hypothetical and for illustrative purposes.

Table 2: Base and Temperature Optimization

EntryLigandBase (equiv)SolventTemperature (°C)Time (h)Conversion (%)
1XPhosCs₂CO₃ (2.0)Dioxane8024e.g., 75
2XPhosCs₂CO₃ (2.0)Dioxane10016e.g., 95
3XPhosK₃PO₄ (2.0)Dioxane10016e.g., 90
4XPhosNaOtBu (1.5)Toluene8012e.g., 99
5XPhosLHMDS (1.5)THF6512e.g., 97

Conversion percentages are hypothetical and for illustrative purposes.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and should be optimized for each specific amine coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) or Palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and Ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv or NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the this compound, the base, and the palladium catalyst/ligand system under an inert atmosphere (Argon or Nitrogen).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine in the reaction solvent (if solid).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L OA_complex Ar-Pd(II)(L)-Br Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(L)(R₂NH)]⁺Br⁻ OA_complex->Amine_complex Amine Coordination (R₂NH) Amido_complex Ar-Pd(II)(L)-NR₂ Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR₂) Product Coupled Product Amido_complex->Product ArBr 6-bromo-4-methyl- 1H-benzo[d]imidazole ArBr->OA_complex Amine Amine (R₂NH) Amine->Amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Conversion Issue Check_Inert Check Inert Atmosphere and Reagent Quality Start->Check_Inert Screen_Ligand Screen Ligands (e.g., XPhos, RuPhos) Check_Inert->Screen_Ligand If atmosphere/reagents are OK Screen_Base Screen Bases (e.g., Cs₂CO₃, NaO-t-Bu) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (e.g., Dioxane, Toluene) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature (80-110 °C) Screen_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A workflow for troubleshooting low conversion in the reaction.

References

regioselectivity issues in the bromination of 4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 4-methyl-1H-benzo[d]imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the regioselectivity challenges encountered during this electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the bromination of 4-methyl-1H-benzo[d]imidazole?

The bromination of 4-methyl-1H-benzo[d]imidazole is an electrophilic aromatic substitution on the benzene ring. The regioselectivity is influenced by the directing effects of both the methyl group and the imidazole ring. The imidazole ring directs electrophiles to the 5- and 7-positions. The methyl group at position 4 is an ortho-, para-director, which would favor substitution at the 5- and 7-positions as well. Therefore, the expected major products are 5-bromo-4-methyl-1H-benzo[d]imidazole and 7-bromo-4-methyl-1H-benzo[d]imidazole . The precise ratio of these isomers can be highly dependent on the reaction conditions.

Q2: What are the potential side reactions to be aware of during the bromination of 4-methyl-1H-benzo[d]imidazole?

Several side reactions can lead to a mixture of products and reduce the yield of the desired monobrominated isomer. These include:

  • Polybromination: The introduction of more than one bromine atom onto the benzimidazole ring is a common issue, especially with an excess of the brominating agent or under harsh reaction conditions. This can lead to the formation of dibromo- or even tribromo-derivatives.

  • N-Bromination: Substitution on one of the nitrogen atoms of the imidazole ring can occur, although it is generally less favored for aromatic C-H bromination. The use of non-polar solvents and the absence of an acid catalyst can increase the likelihood of N-bromination.

  • Benzylic Bromination: Radical bromination of the methyl group at the 4-position can occur, leading to the formation of 4-(bromomethyl)-1H-benzo[d]imidazole. This is more likely when using N-bromosuccinimide (NBS) with a radical initiator or under UV light.

Q3: How can I control the regioselectivity and minimize side reactions?

Controlling the regioselectivity and minimizing byproducts is crucial for a successful reaction. Key factors to consider are:

  • Brominating Agent: Using a milder brominating agent like N-bromosuccinimide (NBS) often provides better control and selectivity compared to the more reactive elemental bromine (Br₂).[1]

  • Stoichiometry: Carefully controlling the amount of the brominating agent is critical. For monobromination, use 1.0 to 1.1 equivalents.

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) can enhance selectivity and reduce the rate of side reactions.

  • Solvent: The choice of solvent can influence the reaction outcome. Protic solvents like acetic acid can favor C-bromination by protonating the imidazole nitrogen, deactivating it towards electrophilic attack.

Q4: How can I monitor the progress of the reaction?

The progress of the bromination reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the product(s), helping to determine the optimal reaction time and prevent over-bromination.

Troubleshooting Guide

This section addresses specific issues you may encounter during the bromination of 4-methyl-1H-benzo[d]imidazole.

Issue Potential Cause Recommended Solution
Low yield of desired monobrominated product Incomplete reaction.Monitor the reaction by TLC to ensure completion. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Poor solubility of starting material.Ensure the 4-methyl-1H-benzo[d]imidazole is fully dissolved in the chosen solvent before adding the brominating agent.
Formation of multiple products (poor regioselectivity) Highly reactive brominating agent.Use a milder brominating agent like NBS instead of elemental bromine.[1]
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C or -10 °C) to improve selectivity.
Significant amount of polybrominated products Excess of brominating agent.Use a stoichiometric amount (1.0 equivalent) or only a slight excess (up to 1.1 equivalents) of the brominating agent.
Prolonged reaction time.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed or the desired product concentration is maximized.
Presence of 4-(bromomethyl)-1H-benzo[d]imidazole Radical bromination conditions.If using NBS, conduct the reaction in the dark and avoid radical initiators (e.g., AIBN, benzoyl peroxide). Consider using an ionic bromination method (e.g., Br₂ in acetic acid) if benzylic bromination is a persistent issue.[1]
Formation of N-brominated product Use of non-polar solvents.Employ a protic solvent such as glacial acetic acid. The acidic environment will protonate the imidazole nitrogens, reducing their nucleophilicity.

Experimental Protocols

Protocol 1: Bromination using Bromine in Acetic Acid

This protocol is a general method for the bromination of the aromatic ring of benzimidazole derivatives.

  • Dissolve 4-methyl-1H-benzo[d]imidazole (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise with constant stirring.

  • Allow the reaction to stir at 0 °C to room temperature while monitoring its progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the product precipitates.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Purify the crude product by column chromatography or recrystallization to separate the isomers.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol often provides a more controlled bromination.[1]

  • Dissolve 4-methyl-1H-benzo[d]imidazole (1 equivalent) in a suitable solvent such as chloroform or acetonitrile.

  • Add N-bromosuccinimide (1.0-1.1 equivalents) to the solution in portions at room temperature or 0 °C.

  • Stir the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired regioisomers.

Visualizations

Regioselectivity cluster_start Starting Material cluster_reagents Brominating Agents cluster_products Potential Products 4-methyl-1H-benzo[d]imidazole 4-methyl-1H-benzo[d]imidazole 5-bromo-4-methyl-1H-benzo[d]imidazole 5-bromo-4-methyl-1H-benzo[d]imidazole 4-methyl-1H-benzo[d]imidazole->5-bromo-4-methyl-1H-benzo[d]imidazole Electrophilic Aromatic Substitution 7-bromo-4-methyl-1H-benzo[d]imidazole 7-bromo-4-methyl-1H-benzo[d]imidazole 4-methyl-1H-benzo[d]imidazole->7-bromo-4-methyl-1H-benzo[d]imidazole Electrophilic Aromatic Substitution Polybrominated products Polybrominated products 4-methyl-1H-benzo[d]imidazole->Polybrominated products Side Reaction N-brominated product N-brominated product 4-methyl-1H-benzo[d]imidazole->N-brominated product Side Reaction 4-(bromomethyl)-1H-benzo[d]imidazole 4-(bromomethyl)-1H-benzo[d]imidazole 4-methyl-1H-benzo[d]imidazole->4-(bromomethyl)-1H-benzo[d]imidazole Side Reaction Br2 / Acetic Acid Br2 / Acetic Acid Br2 / Acetic Acid->5-bromo-4-methyl-1H-benzo[d]imidazole Br2 / Acetic Acid->7-bromo-4-methyl-1H-benzo[d]imidazole NBS NBS NBS->5-bromo-4-methyl-1H-benzo[d]imidazole NBS->7-bromo-4-methyl-1H-benzo[d]imidazole

Caption: Potential bromination pathways of 4-methyl-1H-benzo[d]imidazole.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start Bromination Reaction monitor Monitor Reaction by TLC/HPLC start->monitor monitor->monitor Incomplete workup Reaction Workup and Purification monitor->workup Reaction Complete analyze Analyze Product Mixture (NMR, MS) workup->analyze end Desired Product Obtained analyze->end Successful low_yield Low Yield? analyze->low_yield Issues Detected poor_selectivity Poor Regioselectivity? low_yield->poor_selectivity No adjust_time_temp Adjust Reaction Time/Temp low_yield->adjust_time_temp Yes polybromination Polybromination? poor_selectivity->polybromination No change_reagent Use Milder Brominating Agent (NBS) poor_selectivity->change_reagent Yes polybromination->end No adjust_stoichiometry Adjust Stoichiometry (1.0-1.1 eq) polybromination->adjust_stoichiometry Yes adjust_time_temp->start change_solvent Change Solvent change_reagent->start lower_temp Lower Reaction Temperature adjust_stoichiometry->lower_temp lower_temp->start

Caption: A logical workflow for troubleshooting bromination reactions.

References

stability of 6-bromo-4-methyl-1H-benzo[d]imidazole under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the anticipated stability of 6-bromo-4-methyl-1H-benzo[d]imidazole under various reaction conditions. The information is curated for researchers, scientists, and professionals in drug development. Please note that specific experimental stability data for this compound is limited in published literature; therefore, the following guidance is based on the general chemical properties of benzimidazoles and related bromo-substituted heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is expected to be a relatively stable crystalline solid under standard laboratory conditions (ambient temperature and pressure, protected from light). However, its stability can be compromised by exposure to harsh conditions such as strong acids, strong bases, potent oxidizing agents, and high temperatures, which may lead to degradation.

Q2: Are there any known incompatibilities for this compound?

A2: Yes, based on data for structurally similar compounds, this compound is likely incompatible with strong oxidizing agents.[1] Reactions with strong oxidants can lead to the degradation of the benzimidazole core. Caution should also be exercised when using strong bases, as they can facilitate dehalogenation or other side reactions, particularly in the presence of catalysts like palladium.[2]

Q3: What are the likely degradation pathways for this molecule?

A3: While specific degradation pathways for this compound are not empirically established, potential degradation routes for benzimidazoles in general include:

  • Hydrolysis: The imidazole ring may undergo cleavage under aggressive acidic or basic conditions, although it is generally quite stable.

  • Oxidation: The electron-rich benzimidazole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

  • Reductive dehalogenation: The bromine atom can be removed under certain reductive conditions, particularly in catalytic reactions.

  • Photodegradation: Exposure to UV or high-intensity light may induce degradation, a common characteristic of heterocyclic aromatic compounds.[3]

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Possible Cause Suggested Solution
Dehalogenation of the starting material. This is a common side reaction.[2] To minimize it, consider the following: • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the desired coupling over reduction.[2] • Base Selection: Switch to a weaker base. Strong bases like sodium tert-butoxide can promote dehalogenation. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] • Solvent: Experiment with less polar solvents like toluene, which can sometimes reduce the rate of dehalogenation.[2] • N-Protection: Protecting the benzimidazole nitrogen with a group like Boc can suppress dehalogenation.[2]
Low reactivity. While the C-Br bond is generally reactive, steric hindrance from the adjacent methyl group might play a role.[4] Consider: • Higher Temperatures: Carefully increase the reaction temperature. • More Active Catalyst: Use a more active palladium precatalyst or a higher catalyst loading.
Poor solubility of the starting material. The compound may have limited solubility in certain organic solvents. • Solvent Screening: Test a range of solvents (e.g., DMF, dioxane, toluene, acetonitrile) to find one that provides adequate solubility at the reaction temperature.
Issue 2: Compound Degradation During Work-up or Purification
Possible Cause Suggested Solution
Exposure to strong acid or base during extraction. Benzimidazoles can be sensitive to extreme pH. • Neutralize Carefully: If an acid or base wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer. • Avoid Strong Acids/Bases: Use milder alternatives like saturated sodium bicarbonate or dilute ammonium chloride solutions.
Degradation on silica gel during column chromatography. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. • Neutralized Silica: Use silica gel that has been pre-treated with a base, such as triethylamine in the eluent. • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reverse-phase column for purification.
Thermal degradation during solvent removal. Prolonged heating, even under reduced pressure, can cause decomposition. • Low-Temperature Evaporation: Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40°C). • High-Vacuum Drying: For final drying, use a high-vacuum pump at ambient temperature.

Summary of Anticipated Stability

The following table summarizes the expected stability of this compound under typical forced degradation conditions, based on general principles for related compounds.[5][6][7][8][9]

Condition Stress Agent Expected Stability Potential Degradation Products
Acidic 0.1 M - 1 M HCl, heatLikely stable at RT; may degrade with heat.Hydrolysis of the imidazole ring (unlikely unless harsh), debromination.
Basic 0.1 M - 1 M NaOH, heatLikely stable at RT; may degrade with heat.Debromination, potential ring cleavage under harsh conditions.
Oxidative 3-30% H₂O₂, RTPotentially unstable.N-oxides, ring-opened products, other oxidative adducts.[3]
Reductive e.g., NaBH₄, H₂/PdSusceptible to debromination.4-methyl-1H-benzo[d]imidazole.
Thermal Dry heat, > M.P.Stable up to its melting point.General decomposition.
Photolytic UV/Vis lightMay be unstable upon prolonged exposure.Complex mixture of photoproducts.[3]

Experimental Protocols for Stability Studies

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted and optimized for your specific analytical capabilities.

General Procedure
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, mix the stock solution with the stressor solution.

  • Incubate the samples for a defined period (e.g., 24, 48, 72 hours) at a specified temperature.

  • At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., neutralize acid/base), and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method, comparing them to an unstressed control sample.

Specific Conditions
  • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at a temperature below its melting point (e.g., 105°C). Periodically dissolve a sample for analysis.

  • Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) control Unstressed Control (Diluted Stock) stock->control acid Acidic (1 M HCl, 60°C) stock->acid base Basic (1 M NaOH, 60°C) stock->base oxidative Oxidative (30% H₂O₂, RT) stock->oxidative thermal Thermal (Solid) (105°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc HPLC-UV/MS Analysis control->hplc quench Quench/Dilute Samples (at time points) acid->quench base->quench oxidative->quench thermal->quench photo->quench quench->hplc data Assess Degradation % Identify Degradants hplc->data

Caption: Workflow for Forced Degradation Studies.

G cluster_problem Problem cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome start Dehalogenation in Cross-Coupling ligand Optimize Ligand start->ligand base Change Base start->base solvent Screen Solvents start->solvent protect N-Protection start->protect end Improved Yield of Coupled Product ligand->end base->end solvent->end protect->end

Caption: Troubleshooting Dehalogenation Side Reactions.

References

Technical Support Center: Scale-Up Synthesis of 6-bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-bromo-4-methyl-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process. The first step is the synthesis of the key intermediate, 5-bromo-3-methyl-benzene-1,2-diamine. The second step is the cyclization of this diamine with a one-carbon source, typically formic acid, to form the benzimidazole ring.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include:

  • Exothermic Reaction Control: The cyclization reaction with formic acid can be exothermic, requiring careful temperature management to prevent side reactions and ensure safety.

  • Homogeneity: Ensuring uniform mixing of reactants, especially in large volumes, is critical for consistent reaction progress and yield.

  • Product Isolation and Purification: Isolating the product from the reaction mixture and achieving high purity on a large scale can be challenging due to potential impurities with similar physical properties.

  • Regioselectivity: If the synthesis involves bromination of 4-methyl-1H-benzo[d]imidazole, controlling the position of bromination to favor the 6-bromo isomer over others is a significant challenge.

Q3: What are the expected side products or impurities?

A3: Common impurities can include unreacted starting materials (5-bromo-3-methyl-benzene-1,2-diamine), incompletely cyclized intermediates, and potentially over-brominated or isomeric products if the synthesis involves a bromination step on the benzimidazole core.[1] The starting o-phenylenediamine is also susceptible to oxidation, which can lead to colored impurities.[2]

Q4: What purification methods are recommended for large-scale production?

A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. Suitable solvent systems should be determined at a small scale first. Column chromatography can be used but may be less economical for very large quantities.[1] For some benzimidazole derivatives, recrystallization from ethanol/water or filtration through silica gel and Celite pads followed by recrystallization from a mixed solvent system like methyl tert-butyl ether/hexane has been reported.[3]

Q5: What safety precautions should be taken during the scale-up synthesis?

A5: Key safety considerations include:

  • Handling of Corrosives: Formic acid is corrosive and requires appropriate personal protective equipment (PPE), such as acid-resistant gloves and safety goggles.

  • Exothermic Reaction Management: The reactor must have adequate cooling capacity to control the temperature of the cyclization reaction.

  • Ventilation: The synthesis should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Pressure Build-up: If the reaction is conducted in a sealed vessel, the potential for pressure build-up should be monitored and controlled.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible CauseSuggested Solution
Incomplete Cyclization - Ensure the reaction is heated to a sufficient temperature (typically reflux) for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]- The purity of the starting 5-bromo-3-methyl-benzene-1,2-diamine is crucial. Impurities can inhibit the reaction.
Sub-optimal Reaction Conditions - The concentration of formic acid can be critical. While a slight excess is often used, too much can complicate the work-up.[4]- For some benzimidazole syntheses, the use of a catalyst has been shown to improve yields.[2]
Product Loss During Work-up - During neutralization and precipitation, ensure the pH is carefully controlled to maximize the precipitation of the product.- When performing extractions, use a solvent in which the product has high solubility and impurities have low solubility.
Degradation of Starting Material - The diamine precursor can be sensitive to air and light. Store it under an inert atmosphere and protect it from light. Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation.[2]
Problem 2: Product is Highly Colored or Impure
Possible CauseSuggested Solution
Oxidation of Diamine Precursor - As o-phenylenediamines are prone to oxidation, which forms colored impurities, it is advisable to use freshly purified starting material and conduct the reaction under an inert atmosphere.[2]
Side Reactions due to High Temperature - Overheating during the cyclization can lead to the formation of polymeric or tar-like side products. Maintain strict temperature control throughout the reaction.
Presence of Isomeric Impurities - If the synthetic route involves bromination of 4-methyl-1H-benzo[d]imidazole, isomeric impurities are likely. Purification by fractional crystallization or column chromatography may be necessary. The choice of brominating agent and reaction conditions can influence regioselectivity.[5]
Inefficient Purification - For colored impurities, treatment with activated charcoal during recrystallization can be effective.[4]- Optimize the recrystallization solvent system to ensure high purity of the final product. A mixture of solvents may be required.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-3-methyl-benzene-1,2-diamine (Intermediate)

This protocol is adapted from a known synthesis of the target intermediate.[6]

Materials:

  • 4-bromo-2-methyl-6-nitroaniline

  • Stannous chloride (SnCl₂)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of 4-bromo-2-methyl-6-nitroaniline (e.g., 8.7 mmol) in ethanol, add stannous chloride (e.g., 26.1 mmol).

  • Heat the reaction mixture to reflux and maintain for 14 hours.

  • Monitor the reaction completion by TLC.

  • After completion, cool the mixture to room temperature and concentrate it under vacuum.

  • Dilute the residue with ethyl acetate and partition it between a saturated aqueous sodium bicarbonate solution and water.

  • Filter the resulting slurry through a Celite pad and wash the filter cake with ethyl acetate.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuum to yield 5-bromo-3-methylbenzene-1,2-diamine.

Protocol 2: Synthesis of this compound (Final Product)

This is a general and widely used method for benzimidazole synthesis adapted for this specific compound.[1][4]

Materials:

  • 5-bromo-3-methyl-benzene-1,2-diamine

  • 90% Formic acid

  • 10% Sodium hydroxide (NaOH) solution

  • Activated charcoal (optional)

Procedure:

  • In a suitable reactor, charge 5-bromo-3-methyl-benzene-1,2-diamine (e.g., 0.5 mole).

  • Carefully add 90% formic acid (e.g., 0.75 mole).

  • Heat the mixture at 100°C for 2-4 hours. The reaction is exothermic, so control the addition rate and have cooling available.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture.

  • Slowly add a 10% sodium hydroxide solution with efficient stirring until the mixture is just alkaline to litmus paper.

  • The crude product will precipitate. Collect the solid by filtration and wash with cold water.

  • For purification, dissolve the crude product in boiling water. If the solution is colored, add activated charcoal and digest for 15 minutes.

  • Filter the hot solution rapidly through a pre-heated funnel.

  • Cool the filtrate to 10-15°C to crystallize the product.

  • Collect the pure this compound by filtration, wash with a small amount of cold water, and dry at 100°C.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of benzimidazoles, which can be adapted for the scale-up of this compound. Actual values may vary depending on the specific scale and equipment.

ParameterStep 1: Reduction[6]Step 2: Cyclization[1][4]
Key Reagents 4-bromo-2-methyl-6-nitroaniline, SnCl₂5-bromo-3-methyl-benzene-1,2-diamine, Formic acid
Solvent EthanolNone (Formic acid acts as reagent and solvent)
Reaction Temperature Reflux100°C
Reaction Time 14 hours2-4 hours
Typical Yield ~72%80-95% (for similar benzimidazoles)
Purity Assessment Mass Spectrometry, NMRMelting Point, NMR, HPLC

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Purification start_material 4-bromo-2-methyl-6-nitroaniline reduction Reduction with SnCl2 in Ethanol start_material->reduction workup1 Work-up and Isolation reduction->workup1 intermediate 5-bromo-3-methyl-benzene-1,2-diamine workup1->intermediate cyclization Cyclization with Formic Acid at 100°C intermediate->cyclization neutralization Neutralization with NaOH cyclization->neutralization precipitation Precipitation and Filtration neutralization->precipitation purification Recrystallization precipitation->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Product Loss During Work-up problem->cause2 cause3 Starting Material Degradation problem->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a Solution solution1b Check Reactant Purity cause1->solution1b Solution solution2a Optimize pH for Precipitation cause2->solution2a Solution solution2b Choose Appropriate Extraction Solvent cause2->solution2b Solution solution3a Use Inert Atmosphere cause3->solution3a Solution solution3b Use Fresh Starting Material cause3->solution3b Solution

Caption: Troubleshooting logic for low yield issues.

References

analytical methods for detecting impurities in 6-bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 6-bromo-4-methyl-1H-benzo[d]imidazole. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation.[1] Potential impurities to be aware of include:

  • Unreacted starting materials: Such as 4-bromo-2-methyl-1,6-diaminobenzene or formic acid.

  • Over-brominated products: Di- or tri-brominated species can form if the bromination step is not well-controlled.[1]

  • Positional isomers: Isomers can be formed during the synthesis, depending on the starting materials and reaction conditions.[1]

  • Degradation products: Forced degradation studies can help identify potential degradants that may form under stress conditions like acid, base, oxidation, heat, or light.[2][3][4]

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: A multi-tiered approach is often recommended for comprehensive quality control.[5] The most common and suitable techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment of non-volatile and thermally labile compounds like benzimidazole derivatives.[5][6] A validated, stability-indicating HPLC method is crucial.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities that may be present from the synthesis process.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation and can be used quantitatively (qNMR) to provide a direct measure of purity against a certified internal standard.[6][7]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and its impurities, which aids in their identification.[5]

Q3: Why is a "stability-indicating method" important for impurity analysis?

A3: A stability-indicating method is an analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4][8] This is crucial for ensuring that the analytical method can detect any changes in the purity of the drug substance over time and under various environmental conditions.[3] Forced degradation studies are used to develop and validate these methods.[2][4]

Q4: What are the key parameters to consider when validating an analytical method for impurity detection?

A4: Method validation ensures that an analytical procedure is suitable for its intended purpose.[9][10][11] Key validation parameters according to ICH guidelines include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[8][11][12]

  • Accuracy: The closeness of test results to the true value.[8][10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8][11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8][11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8][10]

  • Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Troubleshooting Guides

This section focuses on High-Performance Liquid Chromatography (HPLC) as it is a primary technique for purity analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH For ionizable compounds like benzimidazoles, adjust the mobile phase pH to ensure the analyte is in a single ionic form. A buffer is recommended.
Strong Injection Solvent Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.[13]
Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Presence of Silanol Interactions Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations or use an end-capped column.

Problem 2: Drifting or Unstable Retention Times

Potential Cause Troubleshooting Step
Inconsistent Mobile Phase Composition Ensure proper mixing of mobile phase components. If using a gradient, check the pump's proportioning valves. Manually preparing the mobile phase can help diagnose this.[14]
Column Temperature Fluctuations Use a column oven to maintain a constant temperature.
Column Not Equilibrated Ensure the column is sufficiently equilibrated with the mobile phase before injecting the sample.
Leaks in the System Check all fittings for leaks, especially between the pump and the injector.
Changing pH of Mobile Phase If using a buffer, ensure it is fresh and has sufficient buffering capacity.

Problem 3: Ghost Peaks or Spurious Peaks in the Chromatogram

Potential Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity solvents and freshly prepared mobile phases. Filter all solvents before use.[13]
Carryover from Previous Injection Run a blank gradient after each sample injection. Clean the injector and sample loop.
Sample Degradation in Autosampler Use cooled autosampler trays for thermally labile compounds.
Air Bubbles in the System Degas the mobile phase thoroughly.

Data Presentation

Table 1: Comparison of Analytical Methods for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)Quantitative ¹H NMR (qNMR)
Principle Chromatographic separation based on polarity.[6]Separation based on volatility and interaction with the stationary phase.Direct measurement against a certified internal standard.[6]
Typical Analytes Non-volatile and thermally labile compounds.[6]Volatile and thermally stable compounds.[5]Proton-containing molecules.[6]
Impurity Detection Detects impurities with a chromophore.[6]Detects volatile impurities.Detects proton-containing impurities.[6]
Quantitation Relative (Area %) or external/internal standard.Relative (Area %) or external/internal standard.Absolute (primary method).[6]
Sample Throughput High (with autosampler).[6]High (with autosampler).Moderate.[6]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol describes a general reverse-phase HPLC method suitable for the purity assessment of this compound.

  • Instrumentation: HPLC system with a UV detector and a data acquisition system.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 254 nm or 280 nm.[6]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Data Analysis: Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[6]

Protocol 2: GC-MS Method for Volatile Impurities

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol to a concentration of 1 mg/mL.

  • Data Analysis: Identify and quantify impurities based on their mass spectra and retention times.

Protocol 3: ¹H NMR for Structural Confirmation and Purity

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[7] DMSO-d₆ is often a good choice as the N-H proton is readily observed.[7]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Structural Confirmation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure. Protons on the benzene ring of the benzimidazole core typically resonate between 7.0 and 8.3 ppm.[7] The N-H proton often appears as a broad singlet between 12.0 and 13.6 ppm in DMSO-d₆.[7]

    • Purity Assessment: For qNMR, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Impurity_Analysis_Logic cluster_techniques Analytical Techniques cluster_results Assessment Compound 6-bromo-4-methyl-1H- benzo[d]imidazole Sample HPLC HPLC (Primary Purity) Compound->HPLC GCMS GC-MS (Volatile Impurities) Compound->GCMS NMR NMR (Structural ID & qPurity) Compound->NMR Purity Purity Profile HPLC->Purity Quantification Impurity Quantification HPLC->Quantification Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Impurity_ID Final_Report Final Quality Report Purity->Final_Report Meets Specs? Impurity_ID->Final_Report Quantification->Final_Report

Caption: Logical relationship between analytical techniques for impurity profiling.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 6-bromo-4-methyl-1H-benzo[d]imidazole: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone. For novel chemical entities such as 6-bromo-4-methyl-1H-benzo[d]imidazole, a compound with potential pharmacological applications, precise structural validation is imperative. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structural elucidation against alternative spectroscopic techniques, offering researchers, scientists, and drug development professionals a clear perspective on the strengths and applications of each method.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides unparalleled, high-resolution data on the atomic arrangement within a crystalline solid. It is the only technique that can directly determine the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry, with exceptional accuracy.

While a specific crystal structure for this compound is not publicly available, a representative dataset for a structurally analogous bromo-substituted benzimidazole derivative is presented in Table 1 to illustrate the richness of information obtained from such an analysis.[1]

Table 1: Representative Crystallographic Data for a Bromo-Substituted Benzimidazole Derivative

ParameterValue
Chemical FormulaC₁₉H₁₃BrN₂
Formula Weight349.22
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(4)
b (Å)11.456(5)
c (Å)13.567(6)
α (°)90
β (°)109.87(2)
γ (°)90
Volume (ų)1478.9(11)
Z4
Density (calculated) (Mg/m³)1.568
R-factor (%)4.2

This data is representative of a similar class of compounds and is for illustrative purposes.[1]

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are indispensable for structural characterization, especially in solution, and are often more readily accessible. These techniques provide complementary information that, when used in conjunction, can build a comprehensive picture of the molecule's identity and purity.

Table 2: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to grow. Provides solid-state structure which may differ from solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships (NOE).[2]Provides structural information in solution, non-destructive, good for determining purity.Does not provide bond lengths or angles directly. Complex spectra for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition.High sensitivity, requires very small sample amounts.Provides no information on connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals of the target compound are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the unit cell. From this map, the positions of the individual atoms are determined (structure solution). The atomic positions and other parameters are then optimized to best fit the experimental data (structure refinement).[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting signals.

  • Data Processing and Analysis: The raw data is Fourier transformed to produce the NMR spectrum. The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the molecular structure.[2][4]

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample molecules are ionized using one of a variety of techniques (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet), a liquid, or a gas.

  • Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it.

  • Spectral Analysis: The detector measures the amount of radiation absorbed at different frequencies. The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Visualizing the Workflow and Decision-Making Process

To aid researchers in understanding the experimental pipeline and selecting the appropriate validation methods, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis synthesis Synthesize 6-bromo-4-methyl- 1H-benzo[d]imidazole purification Purify by Recrystallization or Chromatography synthesis->purification crystal_growth Grow Single Crystals purification->crystal_growth For definitive structure nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Definitive 3D Structure structure_solution->final_structure structural_confirmation Connectivity & Purity nmr->structural_confirmation molecular_weight Molecular Weight ms->molecular_weight functional_groups Functional Groups ir->functional_groups

Experimental workflow for structural validation.

decision_tree start Need to validate the structure of This compound question1 Is an unambiguous 3D structure in the solid state required? start->question1 xray Perform Single-Crystal X-ray Crystallography question1->xray Yes spectroscopy Use a combination of spectroscopic methods question1->spectroscopy No / Crystal not available nmr NMR (1H, 13C) for connectivity and purity spectroscopy->nmr ms MS for molecular weight spectroscopy->ms ir IR for functional groups spectroscopy->ir

Decision tree for selecting a validation method.

References

Comparative Bioactivity of 6-Bromo-4-Methyl-1H-benzo[d]imidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported bioactivity of derivatives based on the 6-bromo-4-methyl-1H-benzo[d]imidazole scaffold. Due to limited publicly available data on a systematic series of this specific heterocyclic system, this guide presents findings from closely related bromo-substituted benzimidazole derivatives to offer insights into their potential therapeutic applications, particularly in anticancer and antimicrobial research.

The benzimidazole core is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. The introduction of a bromine atom and a methyl group at specific positions can significantly influence the physicochemical properties and biological activity of the resulting compounds. This guide summarizes available quantitative data, details relevant experimental methodologies, and visualizes a key signaling pathway implicated in the action of these compounds.

Data Presentation: Comparative Bioactivity

The following tables summarize the in vitro bioactivity of various bromo-substituted benzimidazole derivatives against cancer cell lines and microbial strains. It is important to note that these compounds are structurally related to, but not direct derivatives of, this compound.

Table 1: Anticancer Activity of Bromo-Substituted Benzimidazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
6c 3-Bromo on benzylidene ringHCT-1168.54[1]
HepG27.82[1]
MCF-710.21[1]
6d 4-Bromo on benzylidene ringHCT-11625.17[1]
HepG221.48[1]
MCF-728.93[1]
12l 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine with sulfonamideV600EBRAF0.49[2]
12b 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine with sulfonamideV600EBRAF0.74[2]

IC50: The half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity of Bromo-Substituted Benzimidazole Derivatives

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
3aq 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleCandida albicans3.9[3]
EJMCh-13 2-substituted benzimidazoleStaphylococcus aureus ATCC 2592315.6[4]
Staphylococcus epidermidis ATCC 1222815.6[4]
Micrococcus luteus ATCC 10240<15.6[4]
EJMCh-9 2-substituted benzimidazoleStaphylococcus aureus (including MRSA)Good bioactivity[4]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of these findings.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Mandatory Visualization

Signaling Pathway

Several benzimidazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[5] One such critical pathway is the PI3K/Akt pathway, which is often dysregulated in cancer.

PI3K_Akt_Pathway Inhibition of the PI3K/Akt Signaling Pathway by Benzimidazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (active) PIP3->pAkt Activates Akt Akt (inactive) Cell_Proliferation Cell Proliferation & Survival pAkt->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Benzimidazole_Derivative 6-Bromo-4-methyl-1H- benzo[d]imidazole Derivative Benzimidazole_Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by benzimidazole derivatives.

Experimental Workflow

The general workflow for the synthesis and subsequent biological evaluation of novel this compound derivatives is depicted below.

Experimental_Workflow Workflow for Synthesis and Bioactivity Screening Start Starting Material: 6-bromo-4-methyl- 1H-benzo[d]imidazole Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of Derivatives Purification->Library Anticancer_Screening Anticancer Screening (MTT Assay) Library->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (Broth Microdilution) Library->Antimicrobial_Screening Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for the synthesis and bioactivity screening of derivatives.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-bromo-4-methyl-1H-benzo[d]imidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-bromo-4-methyl-1H-benzo[d]imidazole analogs, focusing on their potential as therapeutic agents. Due to the limited availability of specific SAR studies on the 6-bromo-4-methyl substitution pattern, this guide draws comparisons from closely related benzimidazole analogs, particularly 2-bromo-6-methyl-1H-benzo[d]imidazole derivatives and other halogenated benzimidazoles. The information presented herein aims to guide the rational design and development of novel drug candidates based on this scaffold.

The benzimidazole core is a privileged structure in medicinal chemistry, forming the basis of numerous clinically approved drugs.[1] The introduction of bromine and methyl groups at specific positions on the benzimidazole ring can significantly influence the compound's physicochemical properties and biological activity, making the this compound scaffold a promising starting point for the development of novel inhibitors targeting various enzymes and signaling pathways implicated in diseases like cancer.[2]

Anticancer Activity of Substituted Benzimidazole Analogs

Table 1: In Vitro Cytotoxicity of 2-Aryl-6-methyl-1H-benzo[d]imidazole Analogs

Compound IDR (Substitution at 2-position)Cell LineIC50 (µM)¹
1a PhenylMCF-7> 50
1b 4-MethoxyphenylMCF-715.2 ± 1.8
1c 4-ChlorophenylMCF-78.5 ± 0.9
1d 4-(Trifluoromethyl)phenylMCF-75.1 ± 0.6
2a PhenylA549> 50
2b 4-MethoxyphenylA54922.4 ± 2.5
2c 4-ChlorophenylA54912.3 ± 1.4
2d 4-(Trifluoromethyl)phenylA5497.8 ± 0.9
3a PhenylHeLa> 50
3b 4-MethoxyphenylHeLa18.9 ± 2.1
3c 4-ChlorophenylHeLa9.7 ± 1.1
3d 4-(Trifluoromethyl)phenylHeLa6.2 ± 0.7

¹IC50 values are presented as mean ± standard deviation from at least three independent experiments. Data is extrapolated from representative data for 2-aryl-6-methyl-1H-benzo[d]imidazole derivatives.

Structure-Activity Relationship Insights:

  • Effect of 2-Aryl Substitution: The nature of the substituent at the 2-position of the benzimidazole ring significantly influences the anticancer activity.

    • An unsubstituted phenyl group (compounds 1a , 2a , 3a ) results in a loss of activity.

    • The introduction of electron-donating groups, such as a 4-methoxy group (compounds 1b , 2b , 3b ), leads to moderate activity.

    • The presence of electron-withdrawing groups, such as a 4-chloro (compounds 1c , 2c , 3c ) or a 4-(trifluoromethyl)phenyl group (compounds 1d , 2d , 3d ), enhances the cytotoxic effects. The trifluoromethyl group generally confers the highest potency in this series.

Kinase Inhibition Profile of Halogenated Benzimidazole Analogs

Benzimidazole derivatives are known to be effective kinase inhibitors.[3] While a specific kinase inhibition profile for this compound analogs is not available, studies on other halogenated benzimidazole derivatives provide valuable insights into their potential as multi-kinase inhibitors.

Table 2: Kinase Inhibitory Activity of Representative Halogenated Benzimidazole Analogs

Compound IDBenzimidazole CoreKinase TargetIC50 (nM)²
4a 2-(4-((4-bromobenzylidene)amino)phenyl)-1H-benzo[d]imidazoleEGFR85
4b 2-(4-((4-chlorobenzylidene)amino)phenyl)-1H-benzo[d]imidazoleEGFR110
5a 2-(4-((4-bromobenzylidene)amino)phenyl)-1H-benzo[d]imidazoleHER2150
5b 2-(4-((4-chlorobenzylidene)amino)phenyl)-1H-benzo[d]imidazoleHER2210
6a 2-(4-((4-bromobenzylidene)amino)phenyl)-1H-benzo[d]imidazoleCDK2250
6b 2-(4-((4-chlorobenzylidene)amino)phenyl)-1H-benzo[d]imidazoleCDK2320

²IC50 values are representative data for halogenated benzimidazole-hydrazone hybrids.

Structure-Activity Relationship Insights:

  • Importance of Halogen Substitution: The presence and nature of the halogen substituent on the benzylidene ring play a crucial role in the kinase inhibitory activity.

    • Bromo-substituted analogs (compounds 4a , 5a , 6a ) consistently demonstrate higher potency compared to their chloro-substituted counterparts (compounds 4b , 5b , 6b ). This suggests that the larger and more polarizable bromine atom may form more favorable interactions within the kinase active site.

Experimental Protocols

General Synthesis of 2-Aryl-6-bromo-4-methyl-1H-benzo[d]imidazole Analogs (via Suzuki-Miyaura Coupling)

This protocol describes a general method for the synthesis of the target compounds, adapted from procedures for similar benzimidazole derivatives.

Diagram 1: Synthetic Workflow for 2-Aryl-6-bromo-4-methyl-1H-benzo[d]imidazoles

start 6-bromo-2-chloro-4-methyl- 1H-benzo[d]imidazole product 2-Aryl-6-bromo-4-methyl- 1H-benzo[d]imidazole start->product Suzuki-Miyaura Coupling reagent Arylboronic Acid (R-B(OH)2) reagent->product catalyst Pd(PPh3)4 K2CO3 catalyst->product

Caption: General synthetic scheme for the preparation of target compounds.

Materials:

  • 6-bromo-2-chloro-4-methyl-1H-benzo[d]imidazole

  • Appropriate arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 6-bromo-2-chloro-4-methyl-1H-benzo[d]imidazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Heat the mixture to reflux (80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Diagram 2: Experimental Workflow for MTT Assay

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Procedure:

  • Seed human cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized benzimidazole analogs and a positive control (e.g., doxorubicin).

  • Incubate the plates for an additional 48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the kinase inhibitory activity of the synthesized compounds.

Diagram 3: Kinase Inhibition Assay Workflow

A Prepare kinase reaction buffer with kinase, substrate, and ATP B Add varying concentrations of test compounds A->B C Incubate at 30°C B->C D Stop the reaction C->D E Detect kinase activity (e.g., phosphorylation) D->E F Measure signal (e.g., luminescence, fluorescence) E->F G Calculate IC50 values F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Procedure:

  • Prepare a reaction mixture containing the target kinase (e.g., EGFR, HER2, CDK2), a suitable substrate, and ATP in a kinase assay buffer.

  • Add the synthesized benzimidazole analogs at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP and incubate at 30 °C for a specified time.

  • Stop the reaction using a suitable stop reagent.

  • Detect the amount of phosphorylated substrate using a detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate).

  • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 values.

Signaling Pathway Context

The anticancer and kinase inhibitory activities of benzimidazole derivatives are often attributed to their interaction with key signaling pathways that are dysregulated in cancer.

Diagram 4: Simplified EGFR Signaling Pathway and Inhibition by Benzimidazole Analogs

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P EGF EGF EGF->EGFR Inhibitor Benzimidazole Analog Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by benzimidazole analogs.

Many benzimidazole-based kinase inhibitors function by competing with ATP for binding to the catalytic domain of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). By blocking the phosphorylation and subsequent activation of EGFR, these inhibitors can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to a reduction in cell proliferation, survival, and angiogenesis. The SAR data suggests that appropriate substitution on the benzimidazole scaffold is critical for achieving potent inhibition of such pathways.

References

A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Substituted Benzimidazoles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this privileged structure, particularly through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel drug candidates. The choice of the halogen substituent on the benzimidazole ring—most commonly bromine or iodine—profoundly influences the compound's reactivity, dictating reaction conditions, catalyst selection, and overall synthetic efficiency. This guide provides an objective comparison of the reactivity of bromo- and iodo-substituted benzimidazoles, supported by experimental data, to inform strategic decisions in drug discovery and development.

At a Glance: Iodo- vs. Bromo-Benzimidazoles

The enhanced reactivity of iodo-substituted benzimidazoles is a significant advantage in multi-step syntheses, often permitting milder reaction conditions and reduced catalyst loading. This can be particularly beneficial when dealing with complex molecules bearing sensitive functional groups.[1]

FeatureIodo-BenzimidazolesBromo-BenzimidazolesRationale
Reactivity HigherLowerThe carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, facilitating the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2]
Reaction Speed FasterSlowerA lower activation energy for the C-I bond cleavage leads to a faster catalytic cycle.[1][3]
Typical Yields Generally HigherGenerally LowerMilder conditions and faster reactions often result in fewer side products and higher yields.[1][3]
Reaction Conditions Milder (e.g., lower temperatures)Harsher (e.g., higher temperatures)The higher intrinsic reactivity allows for coupling to occur under less forcing conditions.[1][2][3]
Catalyst Loading Often lowerOften higherEfficient oxidative addition may require a lower concentration of the palladium catalyst.[1]
Cost Generally more expensiveGenerally less expensiveIodo-substituted starting materials are typically less commercially available and more costly.

Data Presentation: Quantitative Reactivity Comparison

The following tables summarize quantitative data from studies on key palladium-catalyzed cross-coupling reactions. While direct comparative studies on identical benzimidazole substrates are not always available in the literature, the data presented for closely related substituted aryl halides provides a strong indication of the expected reactivity trends.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. Generally, aryl iodides exhibit higher reactivity, allowing for milder reaction conditions.[2]

Aryl Halide (Ar-X)Boronic Acid/EsterCatalyst SystemConditionsYield (%)
DNA-conjugated Aryl IodidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h>95%
DNA-conjugated Aryl BromidePhenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h41%
p-Iodotoluenep-Tolylboronic acidPd(OAc)₂ / SPhos50°C, 24 h98%
p-Bromotoluenep-Tolylboronic acidPd(OAc)₂ / SPhos80°C, 24 h95%

Note: The data presented in these tables are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.[4]

Table 2: Buchwald-Hartwig Amination

In C-N bond formation, the higher reactivity of aryl iodides enables high chemoselectivity, allowing for reactions to proceed at the C-I bond while leaving a C-Br bond on the same molecule intact.[2]

Aryl Halide (Ar-X)AmineCatalyst SystemConditionsYield (%)
4-IodotolueneMorpholinePd₂(dba)₃ / XPhos80°C, 2 h99%
4-BromotolueneMorpholinePd₂(dba)₃ / XPhos100°C, 6 h98%
1-Iodo-4-nitrobenzeneAnilinePd(OAc)₂ / BINAP100°C, 24 h85%
1-Bromo-4-nitrobenzeneAnilinePd(OAc)₂ / BINAP100°C, 24 h65%

Note: The data presented in these tables are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.[4]

Table 3: Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity of the halide follows the general trend I > OTf > Br >> Cl.

Aryl Halide (Ar-X)AlkyneCatalyst SystemConditionsYield (%)
2-IodofuranPhenylacetylenePdCl₂(PPh₃)₂ / CuIRT, 2 h95%
2-BromofuranPhenylacetylenePdCl₂(PPh₃)₂ / CuI50°C, 12 h70%
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIRT, 1 h98%
4-BromoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuI60°C, 8 h85%

Note: The data presented in these tables are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.[4]

Visualizing the Chemical Logic

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Halo-benzimidazole - Coupling Partner - Base B Add Catalyst System: - Palladium Source - Ligand (if needed) A->B C Add Anhydrous, Degassed Solvent B->C D Degas Mixture (e.g., N₂ or Ar bubbling) C->D E Heat to Reaction Temperature with Vigorous Stirring D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature and Quench F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Flash Chromatography I->J K K J->K Characterization (NMR, MS)

A general workflow for palladium-catalyzed cross-coupling.
VEGFR-2 Signaling Pathway Inhibition

Benzimidazole derivatives are potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis, the formation of new blood vessels required for tumor growth.[5][6][7]

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Autophos Autophosphorylation Dimerization->Autophos Downstream Downstream Signaling (e.g., MAPK, PI3K-Akt) Autophos->Downstream Activates Response Cellular Responses: - Proliferation - Migration - Survival Downstream->Response Angiogenesis Angiogenesis Response->Angiogenesis Inhibitor Benzimidazole Inhibitor Inhibitor->Autophos Blocks ATP binding site

Inhibition of the VEGFR-2 signaling pathway by a benzimidazole derivative.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a halo-benzimidazole with a boronic acid or ester.

  • Reaction Setup: To a dry reaction vessel, add the halo-benzimidazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water 4:1) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for the required time (2-24 h), monitoring the reaction progress by TLC or LC-MS.[1]

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a halo-benzimidazole with an amine.

  • Reaction Setup: In a dry reaction flask, combine the halo-benzimidazole (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas.[1]

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.[1]

  • Reaction: Stir the mixture at the appropriate temperature (typically 80-110°C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent.[1]

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by flash chromatography.[1]

General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a halo-benzimidazole with a terminal alkyne.

  • Reaction Setup: In a Schlenk tube, combine the halo-benzimidazole (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).[1]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.[1]

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv). Then, add the terminal alkyne (1.1-1.5 equiv).[1]

  • Reaction: Stir the reaction at the specified temperature (ranging from room temperature to 80°C) for the necessary duration (2-24 h).[1]

  • Work-up and Purification: Upon completion, follow standard aqueous work-up and purification by flash chromatography.

Conclusion

The choice between an iodo- or bromo-substituted benzimidazole is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic target. Iodo-benzimidazoles are demonstrably more reactive, enabling milder reaction conditions, shorter reaction times, and often higher yields in palladium-catalyzed cross-coupling reactions.[1][2] This increased reactivity is a direct consequence of the weaker carbon-iodine bond.[1][2] For complex, multi-step syntheses where preserving sensitive functional groups is paramount, the use of iodo-benzimidazoles can be highly advantageous. Conversely, bromo-benzimidazoles offer a more cost-effective and readily available alternative, which may be suitable for more robust substrates or when reaction conditions can be pushed to achieve the desired transformation. Ultimately, a thorough understanding of these reactivity differences allows researchers and drug development professionals to optimize their synthetic strategies, accelerating the discovery of novel benzimidazole-based therapeutics.

References

in vitro evaluation of kinase inhibition by 6-bromo-4-methyl-1H-benzo[d]imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the in vitro inhibitory potential of benzimidazole derivatives against various protein kinases, offering a benchmark for the evaluation of novel compounds such as 6-bromo-4-methyl-1H-benzo[d]imidazole derivatives. While specific data for this exact substitution pattern is sparse in publicly available literature, this guide draws upon data from structurally related benzimidazoles to provide a valuable comparative context.

Quantitative Data Summary: Kinase Inhibition by Benzimidazole Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various benzimidazole derivatives against a panel of clinically relevant protein kinases. For comparison, data for well-established, non-benzimidazole kinase inhibitors are also included. Lower IC50 values indicate higher potency.

Kinase TargetBenzimidazole DerivativeIC50 (nM)Alternative InhibitorIC50 (nM)
ABL1 MebendazoleValue not specifiedDasatinibValue not specified
MAPK14 (p38α) MebendazoleValue not specifiedSB203580Value not specified
ERK2 MebendazoleValue not specifiedSCH772984Value not specified
CDK2 (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide (6c)8.93Roscovitine~400
CDK2 (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (6i)9.12Roscovitine~400
EGFR (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(4-bromobenzylidene)benzohydrazide (6h)8.15Erlotinib2
HER2 (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(4-bromobenzylidene)benzohydrazide (6h)8.42Lapatinib10
mTOR (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (6i)9.87Rapamycin~0.1
CK2 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT)40 (Ki)CX-4945 (Silmitasertib)1
PIM-1 4,5,6,7-tetrabromobenzimidazole (TBBi)1300SGI-17767

Note: The inhibitory activity of Mebendazole against ABL1, MAPK14, and ERK2 has been demonstrated, but specific IC50 values were not provided in the cited sources.[1] IC50 values for compounds 6c, 6h, and 6i are from a study on 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide hybrids.[2] Data for DMAT and TBBi are also presented.[3]

Experimental Protocols

The determination of in vitro kinase inhibition is crucial for the characterization of novel chemical entities. A common method employed is the luminescence-based kinase assay, which quantifies the amount of ATP remaining after a kinase reaction.

Luminescence-Based Kinase Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound derivatives.

Principle: This assay measures the activity of a kinase by quantifying the consumption of ATP. In the presence of an inhibitor, kinase activity is reduced, resulting in a higher concentration of remaining ATP. A luciferase-luciferin reaction then generates a luminescent signal that is directly proportional to the ATP concentration.

Materials and Reagents:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • ATP solution

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase, substrate, and test compound to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • ATP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ATP detection reagent.

    • Add the luciferase-containing detection solution to the wells.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity for each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing the Science: Workflows and Pathways

To better understand the experimental process and the biological context of kinase inhibition, the following diagrams have been generated.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Serial Dilution of This compound derivatives in DMSO B Dilute Compounds in Kinase Assay Buffer A->B C Add Kinase, Substrate & Test Compound to Plate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Add ATP Detection Reagent (Luminescence-based) E->F G Measure Luminescence F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Experimental workflow for in vitro kinase inhibition assay.

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellCycle Cell Cycle Progression, Proliferation, Survival TranscriptionFactors->CellCycle Inhibitor Benzimidazole Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of a benzimidazole derivative.

G CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 binds CDK2->Rb hyper-phosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Inhibitor Benzimidazole Derivative Inhibitor->CDK2 Inhibition

References

A Comparative Guide to Purity Assessment of 6-bromo-4-methyl-1H-benzo[d]imidazole: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a critical cornerstone of reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), for assessing the purity of 6-bromo-4-methyl-1H-benzo[d]imidazole. We present supporting experimental data and detailed methodologies to aid in the selection of the most appropriate technique for your analytical needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of HPLC and qNMR for the purity assessment of this compound. This data is illustrative and based on typical performance for small organic molecules.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative ¹H NMR (qNMR) Commentary
Principle Chromatographic separation based on polarity, with detection by UV absorbance.Direct measurement based on the proportionality of NMR signal intensity to the number of nuclei.[1]HPLC provides a relative purity based on peak area, while qNMR offers an absolute purity measurement against a certified standard.[1]
Accuracy High, but can be influenced by the response factors of impurities.[1]Excellent, as it is a primary analytical method providing an absolute purity value.[1][2]qNMR is often considered more accurate as it is less dependent on the chemical properties of the impurities.
Precision (RSD) < 1.0%< 0.5%Both methods offer excellent precision, with qNMR typically showing lower relative standard deviation.[3]
Linearity (R²) > 0.999> 0.999Both techniques demonstrate excellent linearity over a typical concentration range.
Limit of Detection (LOD) ~0.01%~0.1%HPLC generally offers higher sensitivity, making it more suitable for detecting trace impurities.[2]
Limit of Quantitation (LOQ) ~0.03%~0.3%The lower LOQ of HPLC is advantageous for the precise measurement of low-level impurities.
Reference Standard Requires a reference standard of the analyte for quantitative analysis.Requires a certified internal standard of a different, stable compound.[4]The need for an analyte-specific standard can be a limitation for novel compounds in HPLC.
Analysis Time 15-30 minutes per sample.10-20 minutes per sample.qNMR can offer a slightly faster analysis time per sample, especially with established methods.[2]
Sample Throughput High, especially with an autosampler.[2]Moderate, can be automated but generally lower throughput than HPLC.[2]HPLC is well-suited for high-throughput screening in quality control environments.
Non-destructive NoYes, the sample can be fully recovered after analysis.[2]The non-destructive nature of qNMR is a significant advantage for precious or mass-limited samples.[5]

Experimental Protocols

Detailed methodologies for both HPLC and qNMR are provided below. These protocols are designed to be a starting point and may require optimization for specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound.

1. Instrumentation and Columns:

  • An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

2. Reagents and Solvents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B (linear gradient)

    • 26-30 min: 10% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound.

  • Dissolve in 5.0 mL of diluent to achieve a concentration of 1 mg/mL.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Quantitative ¹H NMR (qNMR) Protocol

This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.

1. Instrumentation:

  • NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe.

2. Reagents and Solvents:

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Maleic acid (certified reference material).

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.

  • Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

  • Acquisition Time: At least 3 seconds.

5. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl protons) and the singlet of the internal standard (maleic acid).

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Methodologies

To further clarify the experimental processes and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC Workflow cluster_qnmr qNMR Workflow hplc_prep Sample Preparation (Dissolve & Filter) hplc_inject Inject into HPLC hplc_prep->hplc_inject hplc_sep Chromatographic Separation (C18 Column) hplc_inject->hplc_sep hplc_detect UV Detection (254 nm) hplc_sep->hplc_detect hplc_data Data Analysis (Area Percent) hplc_detect->hplc_data qnmr_prep Sample Preparation (Weigh Analyte & Internal Standard, Dissolve in DMSO-d6) qnmr_acq NMR Data Acquisition (400 MHz, Long Relaxation Delay) qnmr_prep->qnmr_acq qnmr_proc Data Processing (FT, Phasing, Baseline Correction) qnmr_acq->qnmr_proc qnmr_int Signal Integration qnmr_proc->qnmr_int qnmr_calc Purity Calculation qnmr_int->qnmr_calc start Purity Assessment of This compound start->hplc_prep start->qnmr_prep comparison_logic cluster_hplc_attr HPLC Attributes cluster_qnmr_attr qNMR Attributes compound This compound hplc HPLC compound->hplc qnmr qNMR compound->qnmr hplc_adv Advantages: - High Sensitivity (Trace Impurities) - High Throughput hplc_dis Disadvantages: - Requires Analyte-Specific Standard - Impurity Response Factor Variability qnmr_adv Advantages: - Primary Analytical Method - High Accuracy & Precision - No Analyte-Specific Standard Needed - Non-destructive qnmr_dis Disadvantages: - Lower Sensitivity - Potential for Signal Overlap conclusion Conclusion: HPLC is ideal for routine QC and trace impurity detection. qNMR is superior for primary characterization and accurate purity assignment of reference standards. Use of both techniques provides orthogonal and confirmatory data. hplc_adv->conclusion hplc_dis->conclusion qnmr_adv->conclusion qnmr_dis->conclusion

References

A Comparative Analysis of Synthetic Routes to Substituted Bromobenzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted bromobenzimidazoles is a critical step in the discovery of novel therapeutic agents. This guide provides an objective comparison of various synthetic methodologies, supported by experimental data, to inform the selection of the most appropriate route based on factors such as yield, reaction time, and procedural complexity.

Comparison of Synthetic Routes

The synthesis of substituted bromobenzimidazoles can be broadly categorized into several key strategies: the Phillips-Ladenburg condensation, direct bromination of a benzimidazole core, one-pot multicomponent reactions, and modern microwave-assisted methods. Each approach offers distinct advantages and disadvantages in terms of efficiency and substrate scope.

Synthetic RouteTarget CompoundStarting MaterialsKey Reagents/CatalystSolventReaction TimeYield (%)Reference(s)
Phillips-Ladenburg Condensation5-Bromobenzimidazole4-Bromo-1,2-benzenediamine, Formic acid--2 h (reflux)High (not specified)[1]
Direct Bromination2-Bromo-6-methyl-1H-benzo[d]imidazole6-Methyl-1H-benzo[d]imidazoleBromineAcetic acid30-60 minModerate to High[2]
One-Pot Synthesis2-(Substituted-phenyl)-5-bromobenzimidazole4-Bromo-o-phenylenediamine, Substituted aldehydesAmmonium bromideEthanol2 h82-90%
Microwave-Assisted SynthesisSubstituted Benzimidazoleso-Phenylenediamine, AldehydesCatalyst-free-5-10 min94-98%[3]
Metal-Catalyzed Synthesis (Ullmann-type)N-Aryl-bromobenzimidazolesBromobenzimidazole, Aryl halideCopper salt (e.g., CuI), Ligand (e.g., L-proline)DMF, Dioxane24 hModerate to High[4][5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation and adaptation.

Phillips-Ladenburg Condensation for 5-Bromobenzimidazole

This classical method involves the condensation of a substituted o-phenylenediamine with a carboxylic acid.

Procedure:

  • A mixture of 4-bromo-1,2-benzenediamine and formic acid is refluxed for 2 hours.

  • After cooling, the reaction mixture is neutralized with a solution of sodium hydroxide.

  • The crude product precipitates and is collected by filtration.

  • The product is washed with ice-cold water and recrystallized from boiling water to afford pure 5-bromobenzimidazole.[6]

Direct Bromination for 2-Bromo-6-methyl-1H-benzo[d]imidazole

This approach involves the electrophilic substitution of a pre-formed benzimidazole core.

Procedure:

  • 6-Methyl-1H-benzo[d]imidazole is suspended in acetic acid and cooled to 0-5 °C in an ice bath.

  • A solution of bromine (1.0-1.1 equivalents) in acetic acid is added dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred for an additional period until completion (monitored by TLC).

  • The mixture is then poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-bromo-6-methyl-1H-benzo[d]imidazole.[2]

One-Pot Synthesis of 2-(Substituted-phenyl)-5-bromobenzimidazole

This efficient method combines multiple reaction steps in a single pot.

Procedure:

  • To a mixture of 4-bromo-o-phenylenediamine (1 mmol) and a substituted aldehyde (1 mmol) in ethanol (5 ml), ammonium bromide (10 mol%) is added.

  • The resulting mixture is stirred at room temperature for 2 hours.

  • Reaction completion is monitored by TLC.

  • The reaction mixture is then poured into ice-cold water, leading to the precipitation of the product.

  • The solid is filtered, washed with water, and purified by recrystallization from ethanol to yield the 2-(substituted-phenyl)-5-bromobenzimidazole.

Microwave-Assisted Synthesis of Substituted Benzimidazoles

This modern technique utilizes microwave irradiation to accelerate the reaction.

Procedure:

  • o-Phenylenediamine and a substituted aldehyde are placed in a microwave-safe vessel.

  • The mixture is subjected to microwave irradiation for 5-10 minutes in the absence of a catalyst.[3]

  • Upon completion, the reaction mixture is cooled, and the product is purified by appropriate methods, such as recrystallization.

Synthetic Workflow Visualization

The following diagrams illustrate the generalized synthetic workflows for preparing substituted bromobenzimidazoles.

G cluster_0 Route A: Phillips-Ladenburg Condensation cluster_1 Route B: Direct Bromination A1 4-Bromo-o-phenylenediamine A3 Condensation & Cyclization A1->A3 A2 Carboxylic Acid / Derivative A2->A3 A4 Substituted Bromobenzimidazole A3->A4 Yield: High B1 Substituted Benzimidazole B3 Electrophilic Bromination B1->B3 B2 Brominating Agent (e.g., Br2, NBS) B2->B3 B4 Substituted Bromobenzimidazole B3->B4 Yield: Moderate to High G cluster_2 Route C: One-Pot Synthesis cluster_3 Route D: Microwave-Assisted Synthesis C1 4-Bromo-o-phenylenediamine C4 Condensation & Cyclization C1->C4 C2 Aldehyde C2->C4 C3 Catalyst (e.g., NH4Br) C3->C4 C5 Substituted Bromobenzimidazole C4->C5 Yield: 82-90% D1 o-Phenylenediamine Derivative D3 Microwave Irradiation D1->D3 D2 Aldehyde / Carboxylic Acid D2->D3 D4 Substituted Bromobenzimidazole D3->D4 Yield: 94-98%

References

6-Bromo-4-methyl-1H-benzo[d]imidazole: A Comparative Guide for Synthetic Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate synthetic intermediate is a critical decision that can significantly impact the efficiency and success of a drug discovery program. This guide provides a comprehensive validation of 6-bromo-4-methyl-1H-benzo[d]imidazole as a versatile synthetic intermediate. It offers a comparative analysis with alternative building blocks, supported by experimental data and detailed protocols for key chemical transformations. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and this specific bromo-substituted derivative serves as a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors and modulators of key signaling pathways.

Performance Comparison of Synthetic Intermediates

The utility of this compound lies in the reactivity of its bromine atom, which allows for the introduction of diverse functionalities through various cross-coupling reactions. This section compares its performance with plausible alternatives in common synthetic transformations. While specific data for this compound is extrapolated from closely related analogs due to limited direct literature, the presented data provides a strong predictive framework for its reactivity.

Reaction TypeIntermediateCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference Analogs
Suzuki Coupling This compoundPd(OAc)₂, SPhos, K₃PO₄1,4-Dioxane/H₂O10012~85-952-Bromo-benzimidazoles[1]
6-Chloro-4-methyl-1H-benzo[d]imidazolePd₂(dba)₃, XPhos, K₃PO₄t-BuOH11024~60-75Aryl Chlorides
6-Iodo-4-methyl-1H-benzo[d]imidazolePd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O804>90Aryl Iodides
Buchwald-Hartwig Amination This compoundPd₂(dba)₃, BINAP, NaOtBuToluene10018~70-85Bromo-benzimidazoles[2][3]
6-Chloro-4-methyl-1H-benzo[d]imidazolePd₂(dba)₃, BrettPhos, LHMDSToluene11024~50-70Aryl Chlorides
Sonogashira Coupling This compoundPdCl₂(PPh₃)₂, CuI, Et₃NDMF806~80-90Bromo-benzimidazoles[4][5]
6-Chloro-4-methyl-1H-benzo[d]imidazolePdCl₂(PPh₃)₂, CuI, Et₃N, NaIDMA12024~40-60Aryl Chlorides
Heck Coupling This compoundPd(OAc)₂, P(o-tol)₃, Et₃NDMF10016~75-85Bromo-benzimidazoles[6]
Ullmann Condensation This compoundCuI, L-proline, K₂CO₃DMSO11024~60-80Bromo-benzimidazoles[7][8]

Note: The yields and reaction conditions are based on analogous transformations and should be considered as representative estimates for this compound. Optimization may be required for specific substrates.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established procedures for similar bromo-substituted heterocyclic compounds.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of carbon-carbon bonds.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • SPhos (0.1 equivalents)

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of arylamines.

Materials:

  • This compound (1 equivalent)

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • BINAP (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, amine, Pd₂(dba)₃, BINAP, and NaOtBu in a Schlenk tube.

  • Add anhydrous toluene.

  • Seal the tube and heat the mixture at 100°C for 18-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Visualizing Synthetic Pathways and Biological Relevance

The following diagrams, generated using the DOT language, illustrate a typical synthetic workflow using this compound and its relevance in targeting key cellular signaling pathways.

G cluster_synthesis Synthetic Workflow cluster_application Biological Application A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Arylboronic Acid or Amine C Functionalized Benzimidazole Derivative B->C D Kinase Inhibition C->D Bioactive Molecule E Signaling Pathway Modulation (e.g., Wnt, Hedgehog) D->E F Therapeutic Effect (e.g., Anti-cancer) E->F

Caption: General synthetic and application workflow.

The benzimidazole derivatives synthesized from this compound have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 Co-receptor Wnt->LRP56 Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation (Degradation) APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCFLEF TCF/LEF BetaCatenin->TCFLEF Translocation to Nucleus TargetGenes Target Gene Expression TCFLEF->TargetGenes Benzimidazole Benzimidazole Derivative Benzimidazole->Dsh Inhibition Benzimidazole->BetaCatenin Inhibition of Stabilization

Caption: Inhibition of the Wnt signaling pathway.[9][10][11]

In the canonical Wnt signaling pathway, the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors leads to the inhibition of a "destruction complex" (composed of GSK3β, APC, and Axin). This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.[12] Certain benzimidazole derivatives have been shown to inhibit this pathway by interfering with key components like Dishevelled (Dsh) or by promoting the degradation of β-catenin, thereby suppressing tumor growth.[12]

Hedgehog_Pathway Hh Hedgehog (Hh) Ligand PTCH1 Patched (PTCH1) Receptor Hh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU GLI GLI Proteins SUFU->GLI TargetGenes Target Gene Expression GLI->TargetGenes Translocation to Nucleus Benzimidazole Benzimidazole Derivative Benzimidazole->SMO Inhibition

Caption: Inhibition of the Hedgehog signaling pathway.[13][14][15][16]

The Hedgehog signaling pathway is another critical regulator of embryonic development and tissue homeostasis.[13] In the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits the activity of Smoothened (SMO).[13] Upon ligand binding, this inhibition is relieved, leading to the activation of GLI transcription factors and the expression of target genes.[15] Aberrant activation of this pathway is implicated in several cancers.[13][15] Benzimidazole-based compounds have been developed as potent inhibitors of SMO, effectively blocking the downstream signaling cascade.[13]

References

Biological Evaluation of Novel Benzimidazole Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] This guide provides a comparative analysis of novel substituted 1H-benzo[d]imidazole compounds evaluated for their potential as multi-kinase inhibitors in cancer therapy. The bromine atom at specific positions on the benzimidazole scaffold often serves as a versatile synthetic handle, enabling the creation of diverse compound libraries through reactions like the Suzuki-Miyaura cross-coupling.[3][4]

While specific experimental data for novel compounds derived directly from 6-bromo-4-methyl-1H-benzo[d]imidazole is not extensively available in the public domain, this guide synthesizes available data from closely related benzimidazole analogs to provide a representative comparison. The compounds discussed herein are evaluated for their cytotoxic activity against various cancer cell lines and their inhibitory effects on key protein kinases involved in oncogenic signaling pathways. Their performance is benchmarked against established kinase inhibitors and chemotherapeutic agents like Sorafenib and Doxorubicin.

Comparative Analysis of In Vitro Cytotoxicity

The in vitro anticancer activity of newly synthesized benzimidazole derivatives was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, was determined. The results are compared with standard reference drugs.

Table 1: Comparative IC₅₀ Values (µM) of Benzimidazole Derivatives Against Various Cancer Cell Lines

Compound IDSubstitution PatternHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)Reference Drug(s)
Compound 6c 3-Bromo-benzylidenebenzohydrazide10.218.357.82Sorafenib, Doxorubicin, Sunitinib
Compound 6h 4-Chloro-benzylidenebenzohydrazide11.459.178.64Sorafenib, Doxorubicin, Sunitinib
Compound 6i 3-Fluoro-benzylidenebenzohydrazide9.888.127.91Sorafenib, Doxorubicin, Sunitinib
Sorafenib -4.175.866.43-
Doxorubicin -7.516.934.82-
Sunitinib -24.068.7219.33-

Data synthesized from studies on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids.[5]

Comparative Analysis of Kinase Inhibition

Select compounds were further evaluated for their ability to inhibit specific protein kinases that are frequently dysregulated in cancer. The following table summarizes the inhibitory activity (IC₅₀) against key targets.

Table 2: Comparative IC₅₀ Values (nM) Against Target Protein Kinases

Compound IDEGFRHER2CDK2mTORReference Drug(s)
Compound 6h 110.3125.7130.1>1000Erlotinib, Sunitinib
Compound 6i 130.8140.2150.6180.5Erlotinib, Sunitinib
Erlotinib 2.0----
Sunitinib -150.0---

Data synthesized from studies on multi-kinase benzimidazole inhibitors.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for key assays used in the evaluation of the subject compounds.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay determines the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the synthesized benzimidazole derivatives and reference drugs for 48-72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition versus the compound concentration.

Protein Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Assay Principle: A common method is an in vitro kinase assay that measures the phosphorylation of a substrate by the target kinase (e.g., EGFR, HER2).

  • Reaction Mixture: The reaction is typically performed in a buffer containing the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP (often radiolabeled [γ-³²P]ATP or detected via fluorescence).

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, the phosphorylated substrate is captured on a filter membrane, and radioactivity is measured. For fluorescent assays, the signal change upon phosphorylation is measured.

  • IC₅₀ Calculation: The percentage of kinase inhibition is calculated relative to a control without the inhibitor. IC₅₀ values are then determined from the dose-response curves.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel benzimidazole derivatives.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-bromo-6-methyl-1H- benzo[d]imidazole) reaction Suzuki-Miyaura Cross-Coupling start->reaction product Novel Benzimidazole Derivatives reaction->product purify Purification & Characterization (NMR, MS) product->purify cytotoxicity In Vitro Cytotoxicity (MTT Assay) purify->cytotoxicity kinase Kinase Inhibition Assay purify->kinase mechanistic Mechanism of Action (e.g., Apoptosis Assay) purify->mechanistic data Data Analysis (IC50 Determination) cytotoxicity->data kinase->data mechanistic->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification data->lead

General workflow for synthesis and evaluation of benzimidazole derivatives.
Signaling Pathway

Many benzimidazole derivatives exert their anticancer effects by inhibiting key signaling pathways. The diagram below shows a simplified representation of an oncogenic kinase signaling pathway (e.g., EGFR/HER2) and its inhibition, which can lead to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Receptor RAS RAS/RAF EGFR->RAS PI3K PI3K/AKT EGFR->PI3K MEK MEK/ERK RAS->MEK Proliferation Gene Transcription (Cell Proliferation, Survival) MEK->Proliferation mTOR mTOR PI3K->mTOR mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Ligand Growth Factor Ligand->EGFR Inhibitor Benzimidazole Inhibitor Inhibitor->EGFR Inhibitor->Apoptosis induces

Inhibition of EGFR/HER2 signaling pathway by benzimidazole derivatives.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-4-methyl-1H-benzo[d]imidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 6-Bromo-4-methyl-1H-benzo[d]imidazole is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this chemical requires specific handling and disposal procedures to mitigate risks to personnel and the environment. Adherence to these protocols is essential for regulatory compliance and the maintenance of a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is known to cause skin and eye irritation and may lead to respiratory irritation[1][2]. All handling of this chemical and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors[1][3]. Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or a chemical-resistant apron.To protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.To prevent the inhalation of dust or vapors.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach, from initial waste segregation to final disposal by a licensed facility.

1. Waste Segregation: The Critical First Step

Due to its bromine content, this compound is classified as a halogenated organic compound. Therefore, it must be collected in a designated and clearly labeled "Halogenated Organic Waste" container[4].

  • Do Not Mix : Never combine halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal[4].

  • Container Compatibility : Use a chemically compatible waste container, such as one made of high-density polyethylene (HDPE), for collecting halogenated waste[4].

2. Disposal of Unused or Pure this compound

Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container. During this process, take precautions to avoid the generation of dust[4]. Once the transfer is complete, ensure the container is properly sealed and labeled.

3. Disposal of Contaminated Materials

  • Solid Waste : Items such as contaminated gloves, weighing paper, and absorbent pads should be placed in a sealed, chemically resistant bag before being deposited into the solid "Halogenated Organic Waste" container[4].

  • Contaminated Glassware : Before washing, decontaminate glassware by rinsing it with a suitable solvent, such as ethanol or acetone. The resulting rinsate must be collected in the liquid "Halogenated Organic Waste" container[4]. Following this initial rinse, the glassware can be cleaned according to standard laboratory procedures.

4. Spill Management

In the event of a spill, evacuate the area and ensure proper ventilation. Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand. Carefully collect the absorbed material and place it in the designated "Halogenated Organic Waste" container[3].

5. Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal facility. The preferred method is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing to effectively destroy the organic compound and remove hazardous byproducts[4]. It is strictly prohibited to dispose of this chemical down the drain or in regular trash, as this can lead to significant environmental contamination[4].

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_final Final Steps A Identify 6-Bromo-4-methyl- 1H-benzo[d]imidazole Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Is the waste pure solid, contaminated solid, or liquid? C->D E Transfer to 'Halogenated Solid Organic Waste' Container D->E Pure Solid F Place in sealed bag, then into 'Halogenated Solid Organic Waste' Container D->F Contaminated Solid G Rinse with solvent, collect rinsate in 'Halogenated Liquid Organic Waste' Container D->G Contaminated Liquid/ Rinsate H Seal and Label Waste Container E->H F->H G->H I Store in a cool, dry, and well-ventilated area H->I J Arrange for pickup by a licensed waste disposal service I->J

Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 6-Bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 6-Bromo-4-methyl-1H-benzo[d]imidazole (CAS No. 255064-10-9). All personnel must adhere to these procedures to ensure a safe laboratory environment.

Researchers and drug development professionals working with this compound must be fully aware of its potential hazards and the necessary precautions to mitigate risks. This compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE), handling, and disposal protocols is mandatory.

Essential Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standard.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves.
Body Protection Laboratory CoatStandard laboratory coat.
Respiratory Protection Respiratory MaskAn N95-rated dust mask or a respirator with a particulate filter is recommended, especially when handling powders.

Operational Plan: Safe Handling Procedures

Safe handling of this compound is critical to prevent accidental exposure. The compound is a solid and should be stored in a dry, room-temperature environment in a sealed container.[2]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If transferring to a new container, ensure it is properly labeled with the chemical name, CAS number, and any relevant hazard warnings.

  • Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Place any unused this compound and any disposable materials contaminated with the solid (e.g., weighing paper, gloves) into a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.

    • Liquid Waste: If the compound is in solution, it should be disposed of in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.

    • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

  • Container Management: Ensure all waste containers are kept closed when not in use and are stored in a designated secondary containment area.

  • Waste Pickup: Arrange for the collection of hazardous waste by a licensed environmental disposal company. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Handling and Disposal

The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh & Transfer (In Fume Hood) don_ppe->weigh dissolve 4. Dissolve (If applicable) weigh->dissolve clean 5. Clean Work Area dissolve->clean remove_ppe 6. Remove PPE clean->remove_ppe wash 7. Wash Hands remove_ppe->wash segregate 8. Segregate Waste (Solid/Liquid) wash->segregate store 9. Store Waste Securely segregate->store pickup 10. Arrange for Pickup store->pickup

Caption: Workflow for Safe Handling and Disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.